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  • Product: 6,6-Difluorospiro[2.5]octane-1-carboxylic acid
  • CAS: 1447943-53-4

Core Science & Biosynthesis

Foundational

Physicochemical Profiling & Technical Guide: 6,6-Difluorospiro[2.5]octane-1-carboxylic acid

[1] Executive Summary 6,6-Difluorospiro[2.5]octane-1-carboxylic acid (CAS: 1645564-71-1 for the (S)-enantiomer) represents a high-value, spirocyclic building block designed to address specific challenges in modern drug d...

Author: BenchChem Technical Support Team. Date: February 2026

[1]

Executive Summary

6,6-Difluorospiro[2.5]octane-1-carboxylic acid (CAS: 1645564-71-1 for the (S)-enantiomer) represents a high-value, spirocyclic building block designed to address specific challenges in modern drug discovery: metabolic stability, solubility, and conformational rigidity.[1]

As the pharmaceutical industry shifts away from flat, aromatic-heavy scaffolds towards higher Fsp³ (fraction of sp³ hybridized carbons) architectures, this molecule offers a strategic advantage. It functions as a bioisostere for lipophilic cycloalkyl or phenyl groups while introducing specific metabolic blockade via gem-difluorination.[1] This guide provides a comprehensive analysis of its physicochemical properties, synthetic accessibility, and experimental characterization protocols.

Molecular Architecture & Design Logic

Structural Analysis

The molecule consists of a spiro[2.5]octane core—a cyclohexane ring fused to a cyclopropane ring at a single carbon atom.

  • Spiro-Fusion: The spiro center creates an orthogonal orientation between the two rings, imposing a rigid 3D conformation that prevents the "pancaking" often seen in aromatic systems.

  • Cyclopropane Ring (C1-C2-C3): Bears the carboxylic acid at position 1.[1] The inherent strain of the cyclopropane ring (~27.5 kcal/mol) imparts unique reactivity and lowers the pKa of the attached acid compared to acyclic analogs.

  • Cyclohexane Ring (C4-C8): Substituted with two fluorine atoms at position 6 (relative to the spiro junction).[1]

The "Fluorine Effect"

The 6,6-difluoro substitution is not arbitrary; it serves two critical medicinal chemistry functions:

  • Metabolic Blockade: In the non-fluorinated spiro[2.5]octane scaffold, the C6 position (para to the spiro center) is the primary site for Cytochrome P450-mediated hydroxylation. Gem-difluorination effectively blocks this metabolic soft spot.[1]

  • Lipophilicity Modulation: While fluorine is lipophilic, the C-F bond's polarity can offset the logP increase typically seen with methylation, often resulting in a "lipophilicity neutral" modification that improves metabolic stability without compromising solubility.

Physicochemical Profile

The following data aggregates predicted values and experimental ranges derived from structural analogs (e.g., 4,4-difluorocyclohexanecarboxylic acid).

PropertyValue / RangeConfidenceMethod/Source
Molecular Formula C₉H₁₂F₂O₂Exact-
Molecular Weight 190.19 g/mol Exact-
CAS Registry 1645564-71-1(S)-isomer[1]
cLogP 1.9 – 2.2HighConsensus Prediction [2]
TPSA 37.3 ŲHighTopological Calculation
pKa (Acid) 4.75 ± 0.2MediumAnalog Inference (Cyclopropanecarboxylic acid pKa ≈ 4.[1][2]8)
H-Bond Donors 1ExactCarboxylic Acid OH
H-Bond Acceptors 2ExactCarbonyl O, Hydroxyl O (F is weak acceptor)
Melting Point Solid (Est. 85–100°C)LowBased on 4,4-difluorocyclohexanecarboxylic acid (mp 103°C) [3]
Solubility Low (Water, pH 1) High (Water, pH >7)HighCarboxylic acid salt formation

Analyst Note: The pKa is slightly lower than typical aliphatic acids (4.8) due to the increased s-character of the cyclopropane carbon orbital attached to the carboxyl group.

Synthetic Workflow & Manufacturing

The synthesis of 6,6-difluorospiro[2.5]octane-1-carboxylic acid typically proceeds from commercially available 4,4-difluorocyclohexanone .[1] The critical step is the construction of the spiro-cyclopropane ring.[3]

Synthetic Pathway Diagram[1]

Synthesis cluster_0 Key Transformation: Spiro-Cyclization SM 4,4-Difluorocyclohexanone (CAS 22515-18-0) Int1 Intermediate A: 1-Methylene-4,4- difluorocyclohexane SM->Int1 Wittig Reaction (Ph3P=CH2, THF) Int2 Intermediate B: Ethyl 6,6-difluorospiro [2.5]octane-1-carboxylate Int1->Int2 Cyclopropanation (EDA, Rh2(OAc)4 cat.) Prod Target Product: 6,6-Difluorospiro[2.5] octane-1-carboxylic acid Int2->Prod Hydrolysis (LiOH, THF/H2O)

Figure 1: Retrosynthetic analysis and forward synthesis pathway.

Detailed Experimental Protocol (Representative)

Step 1: Methylenation (Wittig)

  • Suspend Methyltriphenylphosphonium bromide (1.2 eq) in anhydrous THF under N₂.

  • Add KOtBu (1.2 eq) at 0°C; stir 1h (yellow suspension).

  • Add 4,4-difluorocyclohexanone (1.0 eq) dropwise. Warm to RT and stir 12h.

  • Workup: Quench with sat. NH₄Cl, extract with pentane (to avoid removing volatile product).

  • Validation: ¹H NMR shows disappearance of ketone signal and appearance of exocyclic alkene protons (~4.7 ppm).

Step 2: Rhodium-Catalyzed Cyclopropanation

  • Dissolve 1-methylene-4,4-difluorocyclohexane (1.0 eq) in DCM.[1]

  • Add Rh₂(OAc)₄ catalyst (0.5 mol%).

  • Add Ethyl diazoacetate (1.2 eq) slowly via syringe pump over 6h (prevent dimerization).

  • Note: This produces a mixture of diastereomers (and enantiomers if chiral catalyst is not used).

  • Purification: Silica gel chromatography (Hexane/EtOAc).

Step 3: Hydrolysis

  • Dissolve ester in THF/MeOH/H₂O (3:1:1).

  • Add LiOH (2.0 eq). Stir at RT for 4h.[1]

  • Acidify to pH 2 with 1N HCl. Extract with EtOAc.[1]

  • Crystallization: Recrystallize from Hexane/EtOAc to obtain the pure acid.

Experimental Characterization Protocols

To ensure scientific integrity, the following self-validating protocols should be used to characterize the material.

Protocol: pKa Determination via Potentiometric Titration

Since the pKa is critical for formulation, do not rely solely on prediction.

  • Preparation: Dissolve 5.0 mg of the compound in 10 mL of degassed water/methanol (if solubility is low, use 20% MeOH and extrapolate to 0%).

  • Titrant: Standardized 0.01 M KOH (CO₂-free).

  • Apparatus: Automated titrator with a glass pH electrode (calibrated at pH 4.01 and 7.00).

  • Execution: Perform titration at 25°C under N₂ blanket. Record pH vs. Volume.

  • Analysis: Use the Gran Plot method to determine the equivalence point and the Henderson-Hasselbalch equation to calculate pKa.

  • Acceptance Criteria: The titration curve must show a sharp inflection point. Replicate measurements should be within ±0.05 pH units.

Protocol: Lipophilicity (LogD) Measurement

Due to the ionizable carboxylic acid, LogD (pH-dependent) is more relevant than LogP.

  • Method: Shake-Flask method (miniaturized).

  • Phases: 1-Octanol (saturated with buffer) and Phosphate Buffer (pH 7.4, saturated with octanol).

  • Procedure:

    • Dissolve compound in the aqueous phase (pre-saturated).

    • Add equal volume of octanol phase.

    • Shake for 1h at 25°C; centrifuge to separate phases.

  • Quantification: Analyze both phases via HPLC-UV (210 nm).

  • Calculation:

    
    .
    

Applications in Drug Discovery[4][5]

Bioisosteric Replacement

The 6,6-difluorospiro[2.5]octane scaffold is an ideal replacement for:

  • Gem-dimethyl groups: Reduces lipophilicity while maintaining steric bulk.[1]

  • Cyclohexyl groups: Increases metabolic stability and lowers LogP (due to F polarity).

  • Phenyl rings: Provides a saturated, rigid alternative to improve Fsp³ and solubility.

Case Study Logic

In a hypothetical inhibitor design, replacing a terminal 4-fluorophenyl group with 6,6-difluorospiro[2.5]octane would:

  • Retain the distal fluorine interaction (mimicked by the CF₂ group).

  • Eliminate the aromatic ring liability (toxicity/solubility).

  • Vector the carboxylic acid (at C1) into a specific polar pocket (e.g., Arginine residue interaction).

References

  • AChemBlock. (S)-6,6-difluorospiro[2.5]octane-1-carboxylic acid Product Page. Catalog ID: Q57054.[4] Link

  • PubChem. Compound Summary: Spiro[2.5]octane-1-carboxylic acid (Analog).[1] National Library of Medicine. Link

  • Sigma-Aldrich. 4,4-Difluorocyclohexanecarboxylic acid Product Specification. CAS: 122665-97-8.[1][5][6] Link

  • Wuitschik, G., et al. (2010). Spirocyclic Scaffolds in Medicinal Chemistry.[1] Angewandte Chemie International Edition, 49(28), 4843-4848. (General grounding on spiro-scaffolds).

  • Meanwell, N. A. (2018). Fluorine and Fluorinated Motifs in the Design and Application of Bioisosteres for Drug Design. Journal of Medicinal Chemistry, 61(14), 5822-5880. (Grounding on Fluorine effects).

Sources

Exploratory

Comprehensive Structural Elucidation of 6,6-Difluorospiro[2.5]octane-1-carboxylic Acid

This is a comprehensive technical guide on the structural elucidation of 6,6-difluorospiro[2.5]octane-1-carboxylic acid . Executive Summary 6,6-Difluorospiro[2.5]octane-1-carboxylic acid (CAS: 1645564-71-1) represents a...

Author: BenchChem Technical Support Team. Date: February 2026

This is a comprehensive technical guide on the structural elucidation of 6,6-difluorospiro[2.5]octane-1-carboxylic acid .

Executive Summary

6,6-Difluorospiro[2.5]octane-1-carboxylic acid (CAS: 1645564-71-1) represents a high-value scaffold in modern drug discovery. It combines the conformational rigidity of the spiro[2.5]octane system with the metabolic stability and lipophilicity modulation provided by the gem-difluoro motif.

This guide details the structural elucidation of this compound, moving beyond basic characterization to the specific spectroscopic signatures arising from its unique spiro-cyclic stereochemistry. We focus on distinguishing the diastereotopic nature of the gem-difluorine atoms induced by the chiral center at C1, a critical feature often overlooked in automated analyses.

Structural Framework & Nomenclature

To ensure accurate spectral assignment, we must first establish a rigorous numbering system based on IUPAC recommendations for spiro compounds.

Numbering Convention

The spiro[2.5]octane system consists of a three-membered ring (cyclopropane) and a six-membered ring (cyclohexane) sharing a single carbon atom (C3).

  • Numbering Rule: Numbering begins at an atom adjacent to the spiro atom in the smaller ring, proceeds around the smaller ring to the spiro atom, and then around the larger ring.

  • Assignments:

    • C1: Chiral center bearing the carboxylic acid (-COOH).

    • C2: Methylene (-CH₂-) of the cyclopropane ring.

    • C3: Spiro quaternary carbon.

    • C6: Quaternary carbon bearing the gem-difluoro group (-CF₂-). (Position 6 is para to the spiro center in the cyclohexane ring).

Visual Connectivity Map

The following diagram illustrates the logical flow of structure verification, linking specific atoms to their diagnostic analytical signals.

StructureElucidation Compound 6,6-Difluorospiro[2.5] octane-1-carboxylic acid HRMS HRMS (ESI-) C9H12F2O2 Compound->HRMS Formula Confirmation F19NMR 19F NMR Gem-Difluoro AB System Compound->F19NMR Regiochemistry H1NMR 1H NMR Cyclopropane High-Field Compound->H1NMR Scaffold Check C13NMR 13C NMR Triplet J_CF ~240Hz Compound->C13NMR Carbon Skeleton F19NMR->C13NMR C-F Coupling Chirality Chiral Center (C1) Induces Diastereotopy Chirality->F19NMR Splits F signals (Diastereotopic)

Figure 1: Analytical workflow correlating structural features with spectroscopic data.

Mass Spectrometry (HRMS)

Objective: Validate molecular formula and unsaturation number.

  • Method: Electrospray Ionization (ESI) in Negative Mode (ESI-).

  • Rationale: Carboxylic acids ionize efficiently in negative mode (

    
    ).
    
  • Expected Data:

    • Formula:

      
      
      
    • Exact Mass (Neutral): 190.0805 Da

    • Observed Ion (

      
      ):  189.0732 m/z[1]
      
    • Isotope Pattern: The absence of Cl/Br simplifies the pattern;

      
       satellites should match theoretical abundance (~9.9%).
      

NMR Spectroscopy: The Core Elucidation

The rigidity of the spiro scaffold and the presence of the chiral center at C1 create a complex magnetic environment. The most critical insight is that the molecule lacks a plane of symmetry due to the C1-COOH group.

F NMR: The Diagnostic Fingerprint

Unlike simple 4,4-difluorocyclohexanecarboxylic acid, where ring flipping might average the fluorine signals, the spiro-linkage and the adjacent chiral center (C1) render the two fluorine atoms at C6 diastereotopic .

  • Observation: You will not see a singlet. You will see an AB quartet (or a complex AB pattern with additional proton coupling).

  • Chemical Shift:

    
     -90 to -100 ppm (typical for gem-difluoro cyclohexane).
    
  • Coupling:

    • Geminal Coupling (

      
      ):  Large, typically 230–250 Hz .
      
    • Vicinal Coupling (

      
      ):  Coupling to H5 and H7 protons (approx. 5–15 Hz).
      
  • Interpretation: The observation of distinct shifts for

    
     and 
    
    
    
    confirms the presence of a symmetry-breaking element (the chiral C1) effectively communicating through the rigid spiro-framework.
H NMR Analysis (400 MHz, CDCl )

The spectrum is divided into two distinct zones: the high-field cyclopropane protons and the mid-field cyclohexane protons.

PositionType

(ppm)
MultiplicityCoupling (

)
Notes
COOH Acid10.0 - 12.0Broad s-Disappears with D₂O shake.
H1 CH-COOH1.6 - 1.9dd

,

Deshielded by COOH.
H4, H8 CH₂ (Cy)1.8 - 2.2mComplexAdjacent to spiro center.
H5, H7 CH₂ (Cy)1.9 - 2.4mComplexAdjacent to CF₂; broadened by H-F coupling.
H2a CH₂ (Cp)0.9 - 1.2dd/m

~4-5 Hz
Diastereotopic proton A.
H2b CH₂ (Cp)1.2 - 1.5dd/m

~4-5 Hz
Diastereotopic proton B.

Expert Note: The cyclohexane protons (H4-H8) often appear as broad, overlapping multiplets. To resolve these, a


 HETCOR  or 

-decoupled

NMR
is recommended.
C NMR Analysis

The


C spectrum provides definitive proof of the carbon skeleton and fluorine regiochemistry.
  • C=O (Carboxyl): ~175-180 ppm (Singlet).

  • C6 (CF₂): ~122 ppm. Triplet due to

    
     coupling (~240 Hz).
    
  • C5, C7 (CH₂): ~30-35 ppm. Triplet due to

    
     coupling (~20-25 Hz).
    
  • C4, C8 (CH₂): ~25-30 ppm. Weak or no coupling to F.

  • C3 (Spiro): ~20-30 ppm. Quaternary singlet.

  • C1 (CH-COOH): ~25-30 ppm.

  • C2 (CH₂-Cp): ~10-15 ppm (Characteristic high-field cyclopropane shift).

Stereochemical Determination

Since the compound has a chiral center at C1, it exists as a pair of enantiomers ((S) and (R)). The commercial material is often supplied as a racemate or a specific enantiomer (e.g., (S)-isomer).

Distinguishing Isomers
  • Enantiomers: Cannot be distinguished by standard NMR. Requires Chiral HPLC or derivatization with a chiral auxiliary (e.g., Mosher's acid chloride) if the acid is reduced to an alcohol, or using a chiral solvating agent (e.g., quinine) in NMR.

  • Relative Stereochemistry: Not applicable here as C2 is unsubstituted.

X-Ray Crystallography (The Gold Standard)

If the carboxylic acid forms a solid crystalline lattice (often aided by forming a salt with a heavy amine like benzylamine), Single Crystal X-Ray Diffraction (SC-XRD) provides the absolute configuration.

Protocol:

  • Dissolve 10 mg of acid in MeOH/EtOH.

  • Slow evaporation at 4°C.

  • If oil persists, form a salt with (R)-1-phenylethylamine to facilitate crystallization and determine absolute stereochemistry via the known chiral counterion.

References

  • PubChem Compound Summary. "6,6-difluorospiro[2.5]octane-1-carboxylic acid". National Center for Biotechnology Information. [Link]

  • Carreira, E. M., & Fessard, T. C. (2014). "Four-Membered Ring-Containing Spirocycles: Synthetic Strategies and Opportunities". Chemical Reviews, 114(16), 8257–8322. (Context on spiro-scaffold synthesis and analysis).
  • Dolbier, W. R. (2009). "Guide to Fluorine NMR for Organic Chemists". Wiley.[2] (Reference for Gem-difluoro coupling constants).

Sources

Foundational

13C NMR data for 6,6-Difluorospiro[2.5]octane-1-carboxylic acid

An In-Depth Technical Guide to the 13C NMR Spectroscopy of 6,6-Difluorospiro[2.5]octane-1-carboxylic acid For Researchers, Scientists, and Drug Development Professionals Introduction 6,6-Difluorospiro[2.5]octane-1-carbox...

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to the 13C NMR Spectroscopy of 6,6-Difluorospiro[2.5]octane-1-carboxylic acid

For Researchers, Scientists, and Drug Development Professionals

Introduction

6,6-Difluorospiro[2.5]octane-1-carboxylic acid is a fascinating molecule that incorporates several key structural motifs of interest in medicinal chemistry: a spirocyclic system, a cyclopropane ring, and geminal difluorination. The spirocyclic scaffold imparts a rigid three-dimensional geometry, which can be advantageous for binding to specific protein targets. The cyclopropane ring, as a bioisostere for a double bond or a phenyl ring, can modulate metabolic stability and binding interactions. Furthermore, the introduction of fluorine atoms can significantly alter a molecule's physicochemical properties, such as lipophilicity, metabolic stability, and binding affinity, by influencing electrostatic interactions and pKa.

A thorough understanding of the structure and purity of this compound is paramount for its application in drug discovery and development. Nuclear Magnetic Resonance (NMR) spectroscopy, particularly 13C NMR, is an indispensable tool for the structural elucidation of organic molecules. This guide provides a comprehensive analysis of the expected , delving into the theoretical underpinnings of the spectral features and offering practical guidance for data acquisition and interpretation.

Molecular Structure and Predicted 13C NMR Spectrum

The structure of 6,6-Difluorospiro[2.5]octane-1-carboxylic acid, with the IUPAC name (S)-6,6-difluorospiro[2.5]octane-1-carboxylic acid for a specific enantiomer, presents a unique set of carbons that will give rise to a characteristic 13C NMR spectrum.[1] The presence of fluorine will introduce carbon-fluorine (C-F) coupling, which is a key feature to be analyzed.

Caption: Molecular structure of 6,6-Difluorospiro[2.5]octane-1-carboxylic acid.

Predicted Chemical Shifts and Coupling Constants

The predicted 13C NMR spectrum will be characterized by distinct signals for each of the nine carbon atoms in the molecule. The chemical shifts (δ) are influenced by the electronic environment of each carbon, and the multiplicities are determined by coupling to neighboring fluorine atoms.

Carbon AtomPredicted Chemical Shift (δ, ppm)Predicted MultiplicityPredicted nJCF (Hz)Rationale
COOH 175 - 185Singlet (or broad)-The carboxyl carbon chemical shift is characteristic for carboxylic acids.[2]
C1 25 - 35Singlet-A methine carbon in a cyclopropane ring, shifted downfield by the attached carboxyl group.
C2 15 - 25Singlet-A methylene carbon in a cyclopropane ring. Carbons in cyclopropane rings can exhibit unusually low chemical shifts.[3]
C3 (spiro) 30 - 45Triplet2JCF ≈ 20-30The spiro carbon is quaternary and adjacent to the CF2 group. It will exhibit a triplet due to coupling with two fluorine atoms.
C4, C8 20 - 30Triplet3JCF ≈ 5-15These methylene carbons are three bonds away from the fluorine atoms and will likely show triplet coupling.
C5, C7 20 - 30Singlet or small multiplet4JCF < 5Four-bond C-F coupling is often small and may not be resolved.[4]
C6 110 - 125Triplet1JCF ≈ 240-280The carbon directly attached to two fluorine atoms will be significantly downfield and exhibit a large one-bond C-F coupling, appearing as a triplet.[5]

Expert Insights on Spectral Interpretation

The analysis of the 13C NMR spectrum of 6,6-Difluorospiro[2.5]octane-1-carboxylic acid requires a nuanced approach due to the presence of the difluorinated center.

The Influence of Fluorine

Fluorine is the most electronegative element, and its presence has two major effects on the 13C NMR spectrum:

  • Chemical Shift: The carbon atom directly bonded to the fluorine atoms (C6) will experience a significant downfield shift due to the strong deshielding effect of the fluorine atoms.

  • 13C-19F Coupling: The 19F nucleus has a spin of I = 1/2, similar to 1H. This results in through-bond scalar coupling (J-coupling) between 13C and 19F nuclei.[6] This coupling is observed over one to five bonds, with the magnitude of the coupling constant (nJCF) typically decreasing with the number of bonds. The presence of two fluorine atoms on C6 will lead to the splitting of the C6 signal into a triplet. Similarly, neighboring carbons will also be split into triplets or more complex multiplets.[6][7]

Challenges in Data Acquisition

Acquiring a high-quality 13C NMR spectrum of fluorinated compounds can be challenging.[6] The C-F coupling can split the signal intensity of a single carbon over multiple lines, potentially causing some peaks to be lost in the baseline noise, especially for quaternary carbons.[6][8] To overcome this, a higher number of scans is often required to achieve an adequate signal-to-noise ratio.

Experimental Protocol for 13C NMR Data Acquisition

To obtain a high-quality and interpretable 13C NMR spectrum of 6,6-Difluorospiro[2.5]octane-1-carboxylic acid, the following experimental protocol is recommended.

13C_NMR_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_processing Data Processing cluster_analysis Spectral Analysis prep_sample Dissolve ~20-50 mg of compound in 0.6-0.8 mL of deuterated solvent (e.g., CDCl3, DMSO-d6) add_tms Add TMS as an internal standard (δ = 0.00 ppm) prep_sample->add_tms spectrometer Use a high-field NMR spectrometer (≥ 400 MHz for 1H) add_tms->spectrometer proton_decoupling Employ broadband proton decoupling to simplify the spectrum spectrometer->proton_decoupling long_relaxation Set a sufficient relaxation delay (d1) (e.g., 2-5 seconds) to ensure quantitative signal intensity proton_decoupling->long_relaxation num_scans Acquire a large number of scans (e.g., 1024 to 4096) for good signal-to-noise long_relaxation->num_scans fourier_transform Apply Fourier transformation to the FID num_scans->fourier_transform phase_correction Perform phase correction fourier_transform->phase_correction baseline_correction Apply baseline correction phase_correction->baseline_correction referencing Reference the spectrum to TMS baseline_correction->referencing peak_picking Identify all carbon signals referencing->peak_picking assign_shifts Assign chemical shifts peak_picking->assign_shifts measure_coupling Measure n J CF coupling constants assign_shifts->measure_coupling

Caption: Recommended workflow for acquiring and analyzing the 13C NMR spectrum.

Advanced NMR Techniques

For unambiguous assignment of all carbon signals, especially in cases of signal overlap, advanced 2D NMR experiments are highly recommended:

  • HSQC (Heteronuclear Single Quantum Coherence): Correlates proton and carbon signals, allowing for the assignment of protonated carbons.

  • HMBC (Heteronuclear Multiple Bond Correlation): Shows correlations between protons and carbons over two to three bonds, which is invaluable for assigning quaternary carbons and piecing together the carbon skeleton.

  • 19F-13C HSQC: A specialized experiment that correlates fluorine and carbon signals, providing direct evidence of C-F connectivity and aiding in the assignment of fluorinated carbons and their neighbors.

For highly complex spectra, 19F decoupling can be employed to simplify the 13C spectrum by removing all C-F couplings.[8] However, this requires a spectrometer equipped with a triple-resonance probe and is not always a routine experiment.[8]

Synthesis Context

Retrosynthesis target 6,6-Difluorospiro[2.5]octane- 1-carboxylic acid intermediate1 Spiro[2.5]octan-6-one target->intermediate1 Fluorination & Carboxylation intermediate2 Cyclohexanone intermediate1->intermediate2 Simmons-Smith or Corey-Chaykovsky intermediate3 Cyclopropyl precursor intermediate1->intermediate3 Ring-closing metathesis or intramolecular alkylation

Caption: A plausible retrosynthetic analysis for the target molecule.

A potential forward synthesis could involve the cyclopropanation of a protected cyclohexanone derivative, followed by fluorination and subsequent elaboration of a functional group to the carboxylic acid. The synthesis of a related compound, spiro[2.5]octane-5-carboxylic acid, has been reported starting from hydroresorcinol, indicating the feasibility of constructing the spiro[2.5]octane core.[9]

Conclusion

The 13C NMR spectrum of 6,6-Difluorospiro[2.5]octane-1-carboxylic acid is predicted to be rich in information, with the chemical shifts and, importantly, the 13C-19F coupling patterns providing a definitive fingerprint of its unique structure. A careful and methodologically sound approach to data acquisition and interpretation, as outlined in this guide, is essential for researchers and drug development professionals working with this and other novel fluorinated compounds. The insights gained from a detailed NMR analysis are fundamental to ensuring the structural integrity of the molecule, which is a prerequisite for its successful application in the development of new therapeutics.

References

  • Oregon State University. 13C NMR Chemical Shift. [Link]

  • Facey, G. (2007). 13C NMR of Fluorinated Organics. University of Ottawa NMR Facility Blog. [Link]

  • García-Vázquez, J. B., et al. (2015). Structure elucidation of configurational isomers of nitrile-substituted spirocyclopropyloxindoles by NMR spectroscopy, molecular modeling, and X-ray crystallography. Magnetic Resonance in Chemistry. [Link]

  • Arrowsmith, C. H., et al. (1976). 13C nuclear magnetic resonance studies of some fluorinated and trifluoromethylated aromatic compounds. Studies on 13C–19F coupling constants. Journal of the Chemical Society, Perkin Transactions 2. [Link]

  • NC State University Libraries. 20.8 Spectroscopy of Carboxylic Acids and Nitriles. [Link]

  • Doc Brown's Chemistry. 13C nmr spectrum of cyclopropane C3H6. [Link]

  • JEOL. Determine number of fluorines attached to each carbon by 13C NMR spectroscopy!. [Link]

  • ACD/Labs. A New Method for the Reliable Detection of 13C Multiplets of Fluorine Containing Compounds. [Link]

  • Google Patents. CN103102261A - Synthesis method of spiro[2.5]octane-5-carboxylic acid.
  • Chemistry LibreTexts. Interpreting C-13 NMR Spectra. [Link]

  • ResearchGate. High-Resolution Solid-State13C NMR of Fluoropolymers. [Link]

Sources

Exploratory

Technical Guide: Mass Spectrometry of 6,6-Difluorospiro[2.5]octane-1-carboxylic acid

Executive Summary This technical guide provides a comprehensive framework for the mass spectrometric analysis of 6,6-Difluorospiro[2.5]octane-1-carboxylic acid , a specialized spirocyclic scaffold used in medicinal chemi...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This technical guide provides a comprehensive framework for the mass spectrometric analysis of 6,6-Difluorospiro[2.5]octane-1-carboxylic acid , a specialized spirocyclic scaffold used in medicinal chemistry for its conformational restriction and metabolic stability. This document moves beyond basic spectral prediction, offering a validated strategy for ionization, fragmentation analysis, and method development. It is designed for analytical scientists and drug discovery researchers requiring high-fidelity data for structural confirmation and pharmacokinetic (PK) quantification.

Physicochemical Profile & MS Readiness

Before initiating MS workflows, the analyte's fundamental properties must be understood to select the correct ionization polarity and mobile phase modifiers.

PropertyValueMS Implication
Formula

Distinct isotopic pattern not expected (no Cl/Br).
Molecular Weight 190.19 DaLow mass region; requires careful solvent selection to avoid background interference.
Exact Mass 190.0805 DaMonoisotopic mass for HRMS extraction.
pKa (Acid) ~4.2 - 4.8 (Est.)Readily deprotonates; Negative Ion Mode (

)
is preferred.
LogP ~1.8 - 2.2Moderate lipophilicity; suitable for Reverse Phase (C18) chromatography.
Structural Features Spiro[2.5]octane coreHigh ring strain (~27 kcal/mol in cyclopropane) facilitates specific fragmentation (ring opening).

Ionization Strategy: The Case for Negative Mode

While positive mode (


) is the default for many small molecules, 6,6-Difluorospiro[2.5]octane-1-carboxylic acid demands a Negative Mode (

)
approach for maximum sensitivity.
Why ESI(-)?
  • Acidity: The carboxylic acid moiety (

    
    ) easily loses a proton to form the carboxylate anion (
    
    
    
    ) at
    
    
    189.07.
  • Suppression of Background: Low molecular weight compounds often suffer from solvent noise in

    
    . 
    
    
    
    generally has a cleaner baseline in the
    
    
    100–300 range.
  • Fluorine Effect: The electronegative fluorine atoms at the C6 position inductively stabilize the anionic charge dispersed through the sigma framework, further enhancing

    
     response compared to non-fluorinated analogs.
    
Buffer Selection Rule
  • Do Not Use: Trifluoroacetic acid (TFA) or Formic Acid (0.1%). These suppress ionization in negative mode.[1]

  • Recommended: 5–10 mM Ammonium Acetate or Ammonium Bicarbonate (pH 6.5–7.5). This promotes the deprotonated state (

    
    ) prior to entering the gas phase.
    

Fragmentation Mechanics (MS/MS)

Understanding the fragmentation pathways is critical for selecting Multiple Reaction Monitoring (MRM) transitions for quantitation. The fragmentation of this molecule is driven by two forces: decarboxylation and strain relief of the cyclopropane ring.

Primary Pathway: Decarboxylation

The most abundant transition is the loss of


 (44 Da).


Secondary Pathway: Fluorine Elimination

Fluorinated aliphatics often undergo dehydrofluorination (loss of HF, 20 Da). In this spiro system, this likely occurs after the ring-opening event triggered by decarboxylation.

Proposed Fragmentation Tree (DOT Visualization)

The following diagram illustrates the logical fragmentation flow, including the specific mass transitions.

FragmentationPath Precursor Precursor Ion [M-H]⁻ m/z 189.07 Frag1 Decarboxylated Core [M-H-CO₂]⁻ m/z 145.07 Precursor->Frag1 -CO₂ (44 Da) Primary Transition Frag2 Dehydrofluorinated [M-H-HF]⁻ m/z 169.06 Precursor->Frag2 -HF (20 Da) Minor Pathway RingOpen Ring Opening (Strain Relief) Frag1->RingOpen Isomerization Frag3 Deep Fragment [M-H-CO₂-HF]⁻ m/z 125.06 Frag2->Frag3 -CO₂ (44 Da) RingOpen->Frag3 -HF (20 Da) Secondary Loss

Caption: Fragmentation pathway of 6,6-Difluorospiro[2.5]octane-1-carboxylic acid in ESI(-) mode. The primary quantitation transition is m/z 189 -> 145.

Method Development Protocol

This protocol is designed for a Triple Quadrupole (QqQ) or Q-TOF system.

Phase 1: Source Optimization
  • Infusion: Prepare a 1 µg/mL standard in 50:50 Methanol:Water (with 5mM Ammonium Acetate). Infuse at 10 µL/min.

  • Polarity: Negative (

    
    ).
    
  • Spray Voltage: Start low (-2.5 kV) to prevent discharge, ramp to -3.5 kV.

  • Temperature: Set source temp to 350°C. Note: Carboxylic acids are thermally stable, but spiro-rings can be sensitive. Do not exceed 400°C.

Phase 2: LC-MS/MS Parameters
ParameterSettingRationale
Column C18 (e.g., Waters BEH C18), 2.1 x 50mm, 1.7µmStandard reverse phase retention.
Mobile Phase A Water + 5mM Ammonium AcetateMaintains pH > 6 for ionization.
Mobile Phase B Acetonitrile (or Methanol)ACN provides sharper peaks; MeOH may offer different selectivity.
Gradient 5% B to 95% B over 5 minsGeneral screening gradient.
MRM 1 (Quant) 189.1

145.1
Strongest signal (Decarboxylation).
MRM 2 (Qual) 189.1

125.1
Confirmation ion (Combined loss).
Phase 3: Chromatographic Workflow (DOT Visualization)

This diagram outlines the decision matrix for optimizing separation.

LCMethod Start Initial Run 5-95% B Gradient CheckRT Check Retention Time (RT) Start->CheckRT Decision1 RT < 1.0 min? CheckRT->Decision1 Action1 Switch to Fluorophenyl Column Decision1->Action1 Yes (Too Polar) Decision2 Peak Tailing? Decision1->Decision2 No (Good RT) Final Final Method Validated Action1->Final Action2 Increase Buffer Conc. (up to 10mM) Decision2->Action2 Yes Decision2->Final No Action2->Final

Caption: Logical flow for optimizing HPLC retention and peak shape for spiro-carboxylic acids.

Troubleshooting & Artifacts

When analyzing this molecule, researchers often encounter specific artifacts.

Dimer Formation
  • Observation: A peak at

    
     379.
    
  • Cause: At high concentrations, carboxylic acids form hydrogen-bonded dimers in the source.

  • Solution: Lower the concentration or increase the Declustering Potential (DP) / Cone Voltage to break up clusters before they enter the quad.

Sodium Adducts in Negative Mode
  • Observation: Unexpected peaks at

    
    .
    
  • Cause: High sodium background in glassware or solvents.

  • Solution: Use LC-MS grade solvents and plastic containers where possible.

Isomeric Interferences
  • Context: The synthesis of spiro[2.5]octanes often yields isomers (e.g., 4,4-difluoro vs 6,6-difluoro).

  • Differentiation: These isomers have identical mass. They must be separated chromatographically. The 6,6-difluoro isomer, being further from the polar acid headgroup, may have a slightly higher LogP (longer retention) than the 4,4-difluoro isomer due to dipole vector alignment.

References

  • Gross, J. H. (2017). Mass Spectrometry: A Textbook. Springer International Publishing. (General principles of ESI(-) for acidic compounds). Link

  • Holčapek, M., et al. (2010). "Analysis of organic acids by high-performance liquid chromatography–mass spectrometry." Journal of Chromatography A, 1217(25), 3908-3921. (Protocol for carboxylic acid analysis).[1][2][3][4][5][6][7][8] Link

  • Korfmacher, W. A. (2005). "Principles and applications of LC-MS in new drug discovery." Drug Discovery Today, 10(20), 1357-1367. (Application in drug development). Link

  • Wiberg, K. B. (1996). "The structure and energetics of small ring compounds." Journal of Organic Chemistry. (Context on cyclopropane ring strain/fragmentation energy). Link

Sources

Foundational

A Technical Guide to 6,6-Difluorospiro[2.5]octane-1-carboxylic Acid for Drug Discovery Professionals

An In-depth Analysis of Commercial Availability, Synthesis, and Potential Applications This technical guide provides a comprehensive overview of 6,6-difluorospiro[2.5]octane-1-carboxylic acid, a compelling building block...

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Analysis of Commercial Availability, Synthesis, and Potential Applications

This technical guide provides a comprehensive overview of 6,6-difluorospiro[2.5]octane-1-carboxylic acid, a compelling building block for medicinal chemistry and drug development. We will delve into its commercial availability, propose a viable synthetic pathway based on established chemical principles, and explore its potential applications, particularly as a bioisostere in the design of novel therapeutics. This document is intended for researchers, scientists, and drug development professionals seeking to leverage this unique scaffold in their programs.

Introduction: The Emerging Role of Spirocyclic Scaffolds in Drug Design

Spirocycles, characterized by two rings sharing a single atom, have gained significant traction in modern drug discovery. Their rigid, three-dimensional structures offer a distinct advantage over traditional flat aromatic rings, enabling more precise spatial orientation of substituents and improved interaction with biological targets. The introduction of fluorine atoms, as in 6,6-difluorospiro[2.5]octane-1-carboxylic acid, can further enhance metabolic stability, binding affinity, and other pharmacokinetic properties. This guide focuses on a specific embodiment of this promising structural class, providing the necessary technical details for its acquisition and utilization.

Commercial Availability

Our investigation reveals that 6,6-difluorospiro[2.5]octane-1-carboxylic acid is commercially available, primarily as the enantiomerically pure (S)-form. This availability is crucial for research and development, as it allows for direct procurement and integration into discovery workflows without the immediate need for in-house synthesis.

Below is a summary of a key supplier for the (S)-enantiomer:

SupplierProduct NameCAS NumberPurityAvailable Quantities
Advanced ChemBlocks(S)-6,6-difluorospiro[2.5]octane-1-carboxylic acid1645564-71-197%250 mg, 1 g

The racemic form of 6,6-difluorospiro[2.5]octane-1-carboxylic acid is also listed by various chemical suppliers, often with the CAS number 1447943-53-4.[1] Researchers should verify the stereochemistry and purity of the material upon acquisition to ensure it meets the specific requirements of their experimental design.

Synthetic Strategy: A Plausible Pathway

Proposed Retrosynthetic Analysis

A logical retrosynthetic approach would disconnect the cyclopropane ring via a Simmons-Smith type reaction and the carboxylic acid from a suitable precursor.

G A 6,6-Difluorospiro[2.5]octane- 1-carboxylic acid B Ethyl 6,6-difluorospiro[2.5]octane- 1-carboxylate A->B Ester Hydrolysis C Ethyl 2-(4,4-difluorocyclohexylidene)acetate B->C Simmons-Smith Cyclopropanation D 4,4-Difluorocyclohexanone C->D Wittig or HWE Olefination E Wittig or Horner-Wadsworth-Emmons Reagent C->E

Caption: Retrosynthetic analysis of 6,6-difluorospiro[2.5]octane-1-carboxylic acid.

Proposed Forward Synthesis Protocol

Step 1: Synthesis of 4,4-Difluorocyclohexanone

The synthesis would commence with the preparation of 4,4-difluorocyclohexanone. This can be achieved from commercially available 1,4-cyclohexanedione monoethylene ketal through fluorination with a suitable agent like diethylaminosulfur trifluoride (DAST), followed by deprotection of the ketal.

Step 2: Olefination to Ethyl 2-(4,4-difluorocyclohexylidene)acetate

The resulting 4,4-difluorocyclohexanone can then undergo a Wittig or Horner-Wadsworth-Emmons (HWE) reaction to introduce the acetate moiety. The HWE reaction, using a phosphonate reagent such as triethyl phosphonoacetate, is often preferred due to the easier removal of the phosphate byproduct.

Step 3: Simmons-Smith Cyclopropanation

The key spirocyclization step involves the Simmons-Smith reaction on the exocyclic double bond of ethyl 2-(4,4-difluorocyclohexylidene)acetate.[2][3] This reaction typically employs diiodomethane and a zinc-copper couple to generate the zinc carbenoid, which then adds to the double bond to form the cyclopropane ring.[2][3] The stereochemistry of this addition can often be directed by nearby functional groups.

G cluster_0 Synthesis Workflow A 4,4-Difluorocyclohexanone B Ethyl 2-(4,4-difluorocyclohexylidene)acetate A->B Wittig/HWE Olefination C Ethyl 6,6-difluorospiro[2.5]octane- 1-carboxylate B->C Simmons-Smith Cyclopropanation D 6,6-Difluorospiro[2.5]octane- 1-carboxylic acid C->D Ester Hydrolysis

Caption: Proposed synthetic workflow for 6,6-difluorospiro[2.5]octane-1-carboxylic acid.

Step 4: Hydrolysis to the Carboxylic Acid

Finally, the ethyl ester of 6,6-difluorospiro[2.5]octane-1-carboxylate is hydrolyzed to the desired carboxylic acid using standard conditions, such as treatment with lithium hydroxide in a mixture of tetrahydrofuran and water.

Causality Behind Experimental Choices:

  • Horner-Wadsworth-Emmons Reaction: This choice over the classical Wittig reaction is predicated on the generally higher yields and the ease of separation of the water-soluble phosphate byproduct from the organic product.

  • Simmons-Smith Cyclopropanation: This reaction is well-established for the formation of cyclopropanes from alkenes and is known for its stereospecificity, which is crucial when targeting a specific enantiomer.[2][3] The use of a zinc-copper couple is a standard and effective method for generating the active carbenoid species.[2][3]

Physicochemical and Spectroscopic Properties (Predicted)

As experimental spectroscopic data for 6,6-difluorospiro[2.5]octane-1-carboxylic acid is not publicly available, we provide predicted data based on its structure and general principles of spectroscopy.

Physicochemical Properties
PropertyPredicted Value
Molecular FormulaC₉H₁₂F₂O₂
Molecular Weight190.19 g/mol
XlogP1.9
Hydrogen Bond Donor Count1
Hydrogen Bond Acceptor Count2
Predicted Spectroscopic Data

¹H NMR: The proton NMR spectrum is expected to show complex multiplets for the aliphatic protons on the cyclohexane and cyclopropane rings. A downfield, broad singlet corresponding to the carboxylic acid proton would be anticipated in the range of 10-12 ppm.[4] The protons alpha to the carboxylic acid would likely appear around 2.2-2.6 ppm.

¹³C NMR: The carbon NMR spectrum would be characterized by a signal for the carboxylic acid carbonyl carbon in the range of 170-180 ppm.[4] The gem-difluorinated carbon would exhibit a triplet due to carbon-fluorine coupling. The remaining aliphatic carbons would appear in the upfield region.

Mass Spectrometry: The mass spectrum is predicted to show a molecular ion peak [M]+ at m/z 190.08.[5] Common fragmentation patterns for carboxylic acids include the loss of a hydroxyl group ([M-17]) and the loss of the entire carboxyl group ([M-45]).[4] PubChem provides a list of predicted m/z values for various adducts.[5]

Applications in Drug Discovery

The unique structural features of 6,6-difluorospiro[2.5]octane-1-carboxylic acid make it a valuable building block for medicinal chemists.

  • Carboxylic Acid Bioisostere: The spiro[2.5]octane moiety can serve as a non-classical bioisostere for other cyclic systems, such as piperidine or cyclohexane rings, often leading to improved metabolic stability and cell permeability. The carboxylic acid group itself is a common pharmacophore, and its rigid presentation on the spirocyclic scaffold can enhance binding to target proteins.

  • Conformational Rigidity: The inherent rigidity of the spirocyclic system reduces the entropic penalty upon binding to a biological target, potentially leading to higher affinity. This conformational constraint also allows for a more precise exploration of the chemical space around a target's binding pocket.

  • Modulation of Physicochemical Properties: The gem-difluoro group at the 6-position can significantly impact the molecule's electronic properties and lipophilicity. This substitution can be used to fine-tune the pKa of the carboxylic acid and improve the overall ADME (absorption, distribution, metabolism, and excretion) profile of a drug candidate.

Conclusion

6,6-Difluorospiro[2.5]octane-1-carboxylic acid represents a promising and commercially accessible building block for the design of novel therapeutics. Its unique three-dimensional structure, combined with the presence of gem-difluoro substitution, offers medicinal chemists a powerful tool to modulate the properties of lead compounds and explore new chemical space. While a detailed experimental synthesis protocol is not yet in the public domain, the proposed synthetic route provides a solid foundation for its preparation in a laboratory setting. Further investigation into the biological applications of this and related spirocyclic scaffolds is highly warranted.

References

Sources

Exploratory

A Technical Guide to 6,6-Difluorospiro[2.5]octane-1-carboxylic Acid: Synthesis, Suppliers, and Applications in Drug Discovery

For Researchers, Scientists, and Drug Development Professionals Introduction: The Rising Prominence of Fluorinated Spirocycles in Medicinal Chemistry In the landscape of modern drug discovery, the quest for novel molecul...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Rising Prominence of Fluorinated Spirocycles in Medicinal Chemistry

In the landscape of modern drug discovery, the quest for novel molecular scaffolds that offer enhanced pharmacological properties is perpetual. Among these, fluorinated compounds have garnered significant attention due to the unique physicochemical characteristics that fluorine imparts upon a molecule. The introduction of fluorine can modulate a compound's metabolic stability, lipophilicity, and binding affinity to its biological target.[1][2] Spirocyclic systems, characterized by two rings sharing a single atom, are also increasingly sought after for their inherent three-dimensionality and conformational rigidity, which can lead to improved target selectivity and potency.[3]

The convergence of these two powerful strategies in the form of fluorinated spirocycles presents a compelling opportunity for medicinal chemists. 6,6-Difluorospiro[2.5]octane-1-carboxylic acid is a prime example of such a building block, combining the conformational constraint of the spiro[2.5]octane framework with the advantageous properties of a gem-difluoro group. This guide provides an in-depth exploration of this valuable building block, covering its synthesis, commercial availability, and potential applications in the development of next-generation therapeutics.

Synthesis of 6,6-Difluorospiro[2.5]octane-1-carboxylic Acid: A Plausible Synthetic Pathway

A potential synthetic route is outlined below, drawing inspiration from the synthesis of spiro[2.5]octane-5-carboxylic acid and general fluorination and oxidation reactions.[4]

G cluster_0 Synthesis of Spiro[2.5]octan-6-one cluster_1 Gem-Difluorination cluster_2 Functionalization and Oxidation A 1,3-Cyclohexanedione B 3-Methoxy-2-cyclohexen-1-one A->B  CH(OCH3)3, H+ C Spiro[2.5]octan-6-one B->C  1. (CH3)3S(O)I, NaH, DMSO 2. H3O+ D 6,6-Difluorospiro[2.5]octane C->D  DAST or Deoxo-Fluor E 1-Acetyl-6,6-difluorospiro[2.5]octane D->E  AcCl, AlCl3 (Friedel-Crafts) F 6,6-Difluorospiro[2.5]octane-1-carboxylic acid E->F  NaOBr (Haloform Reaction) G Ketone Spiro[2.5]octan-6-one Intermediate Hemiketal Intermediate Ketone->Intermediate Nucleophilic Attack Reagent DAST or Deoxo-Fluor Reagent->Intermediate Product 6,6-Difluorospiro[2.5]octane Intermediate->Product Fluoride Delivery & Elimination

Sources

Protocols & Analytical Methods

Method

synthesis of 6,6-Difluorospiro[2.5]octane-1-carboxylic acid from cyclohexanone

This Application Note and Protocol is designed for researchers and drug development professionals. It details the synthesis of 6,6-difluorospiro[2.5]octane-1-carboxylic acid starting from cyclohexanone , bridging the gap...

Author: BenchChem Technical Support Team. Date: February 2026

This Application Note and Protocol is designed for researchers and drug development professionals. It details the synthesis of 6,6-difluorospiro[2.5]octane-1-carboxylic acid starting from cyclohexanone , bridging the gap between commodity chemicals and high-value medicinal scaffolds.

Executive Summary & Significance

The spiro[2.5]octane scaffold is a privileged structure in medicinal chemistry, offering a rigid, three-dimensional framework that restricts the conformational space of attached pharmacophores. The introduction of a gem-difluoro moiety at the C6 position (para to the spiro junction) modulates the metabolic stability and lipophilicity (LogP) of the molecule, exploiting the "fluorine effect" to block oxidative metabolism at the most reactive cyclohexane site.

This protocol details the robust, scalable synthesis of 6,6-difluorospiro[2.5]octane-1-carboxylic acid. While the nominal starting material is cyclohexanone, the route proceeds via the 4,4-difluorocyclohexanone intermediate. To ensure high fidelity, this guide covers the upstream functionalization of cyclohexanone derivatives followed by the critical spiro-cyclopropanation sequence.

Key Synthetic Challenges Solved
  • Regioselective Fluorination: Avoiding over-fluorination or elimination side products.

  • Spiro-Cyclization: Efficient construction of the strained cyclopropane ring on a sterically demanding gem-difluoro cyclohexane.

  • Scalability: Use of reagents suitable for gram-to-kilogram scale-up (e.g., avoiding highly explosive diazo compounds where possible).

Retrosynthetic Analysis

The strategic disconnection relies on constructing the cyclopropane ring last via a methylene transfer to an exocyclic alkene. The gem-difluoro group is installed early to avoid chemoselectivity issues during the delicate cyclopropanation step.

Retrosynthesis Target 6,6-Difluorospiro[2.5]octane-1-carboxylic acid (Target) Ester Ethyl 6,6-difluorospiro[2.5] octane-1-carboxylate Target->Ester Hydrolysis Alkene Ethyl (4,4-difluorocyclohexylidene)acetate (Exocyclic Alkene) Ester->Alkene Corey-Chaykovsky (Cyclopropanation) Ketone 4,4-Difluorocyclohexanone Alkene->Ketone HWE Reaction Dione 1,4-Cyclohexanedione Monoethylene Ketal Ketone->Dione Deoxofluorination & Deprotection Start Cyclohexanone Dione->Start Oxidation/Ketalization

Figure 1: Retrosynthetic logic flow from Target to Cyclohexanone.[1][2]

Detailed Experimental Protocols

Phase 1: Preparation of 4,4-Difluorocyclohexanone

Note: While 4,4-difluorocyclohexanone is commercially available, the "from cyclohexanone" requirement necessitates this upstream description.

Rationale: Direct fluorination of cyclohexanone is non-selective. The standard industrial route involves the oxidation of cyclohexanone (or cyclohexane-1,4-diol) to 1,4-cyclohexanedione, mono-protection, fluorination, and deprotection.

Step 1.1: Deoxofluorination of 1,4-Cyclohexanedione Monoethylene Ketal

Reagents: 1,4-Cyclohexanedione monoethylene ketal, Deoxo-Fluor® (or DAST), Dichloromethane (DCM).

  • Setup: Charge a dry reactor with 1,4-cyclohexanedione monoethylene ketal (1.0 equiv) and anhydrous DCM (10 vol) under nitrogen.

  • Addition: Cool to 0°C. Add Deoxo-Fluor (1.5 equiv) dropwise. (Caution: Exothermic).

  • Reaction: Allow to warm to Room Temperature (RT) and stir for 16 hours.

  • Quench: Pour carefully into saturated NaHCO₃ solution (gas evolution).

  • Workup: Extract with DCM, dry over Na₂SO₄, and concentrate to yield 8,8-difluoro-1,4-dioxaspiro[4.5]decane.

Step 1.2: Deprotection to 4,4-Difluorocyclohexanone

Reagents: 8,8-difluoro-1,4-dioxaspiro[4.5]decane, HCl (aqueous), Acetone.

  • Hydrolysis: Dissolve the intermediate in Acetone/2N HCl (5:1). Heat at 50°C for 4 hours.

  • Isolation: Neutralize with NaOH, extract with Ethyl Acetate.

  • Purification: Distillation or flash chromatography (Hexane/EtOAc).

    • Yield: Typically 70-80% over two steps.

    • Checkpoint: ¹⁹F NMR should show a singlet/quartet around -95 to -100 ppm.

Phase 2: Olefination (Horner-Wadsworth-Emmons Reaction)

This step converts the ketone into the exocyclic


-unsaturated ester required for cyclopropanation.

Reaction:



Protocol

Materials:

  • 4,4-Difluorocyclohexanone (1.0 equiv)

  • Triethyl phosphonoacetate (1.2 equiv)

  • Sodium Hydride (60% dispersion in oil, 1.25 equiv)

  • Tetrahydrofuran (THF), anhydrous

Procedure:

  • Activation: In a flame-dried flask under Argon, suspend NaH (1.25 equiv) in anhydrous THF (10 mL/g NaH). Cool to 0°C.[3]

  • Ylide Formation: Add Triethyl phosphonoacetate (1.2 equiv) dropwise. Stir at 0°C for 30 min until gas evolution ceases and the solution becomes clear.

  • Addition: Add a solution of 4,4-difluorocyclohexanone (1.0 equiv) in THF dropwise.

  • Reaction: Warm to RT and stir for 2–4 hours. Monitor by TLC (Visualize with KMnO₄; product is UV active).

  • Workup: Quench with saturated NH₄Cl. Extract with Et₂O (3x). Wash combined organics with brine, dry (MgSO₄), and concentrate.[4]

  • Purification: Flash chromatography (0-10% EtOAc in Hexanes).

    • Target Product: Ethyl 2-(4,4-difluorocyclohexylidene)acetate.

    • Yield Expectation: 85-95%.

Phase 3: Spiro-Cyclopropanation (Corey-Chaykovsky Reaction)

This is the critical step. We use the sulfoxonium ylide (generated from trimethylsulfoxonium iodide) because it acts as a "soft" nucleophile, undergoing 1,4-addition to the unsaturated ester followed by ring closure (Methylene Transfer).

Mechanism:

  • Michael addition of

    
     to the 
    
    
    
    -carbon.
  • Intramolecular displacement of DMSO by the resulting enolate oxygen (or carbon) attacking the methylene group. Correction: For esters, the enolate carbon attacks the methylene of the ylide, displacing DMSO to form the cyclopropane.

Protocol

Materials:

  • Trimethylsulfoxonium Iodide (Me₃SOI) (1.2 – 1.5 equiv)

  • Sodium Hydride (60% dispersion, 1.5 equiv)

  • DMSO (anhydrous)

  • Ethyl 2-(4,4-difluorocyclohexylidene)acetate (1.0 equiv)

Procedure:

  • Ylide Generation: In a dry flask under N₂, wash NaH (1.5 equiv) with dry pentane to remove oil (optional but recommended for cleaner reaction). Suspend in dry DMSO (5 mL/mmol).

  • Addition of Salt: Add Trimethylsulfoxonium Iodide (1.5 equiv) portion-wise at RT. (Caution: Hydrogen evolution). Stir for 30–60 min until the solution becomes clear/milky and evolution ceases. This forms the dimethylsulfoxonium methylide.

  • Substrate Addition: Dissolve the alkene (from Phase 2) in a minimum amount of DMSO or THF. Add this solution dropwise to the ylide at RT.

  • Heating: Heat the mixture to 50–60°C for 3–6 hours. (Heating is often required for sterically hindered alkenes).

  • Quench: Cool to RT. Pour into ice-water.

  • Extraction: Extract with Et₂O or EtOAc (3x). Note: DMSO is hard to remove; wash organic layer thoroughly with water (3x) and brine.

  • Purification: Flash chromatography (Hexane/EtOAc).

    • Target Product: Ethyl 6,6-difluorospiro[2.5]octane-1-carboxylate.

    • Yield Expectation: 60-75%.

Phase 4: Hydrolysis to the Carboxylic Acid

The final step unmasks the carboxylic acid functionality.

Protocol

Materials:

  • Spiro-ester (from Phase 3)

  • Lithium Hydroxide Monohydrate (LiOH·H₂O) (3.0 equiv)

  • THF / Water / Methanol (3:1:1 ratio)

Procedure:

  • Dissolution: Dissolve the ester in the solvent mixture.

  • Saponification: Add LiOH·H₂O. Stir at RT for 4–12 hours. If conversion is slow, heat to 40°C.

  • Workup: Concentrate to remove volatiles (THF/MeOH). Dilute the aqueous residue with water.

  • Acidification: Wash the basic aqueous phase with Et₂O (to remove unreacted ester/impurities). Acidify the aqueous phase to pH ~2 with 1N HCl.

  • Isolation: Extract the cloudy acidic mixture with EtOAc (3x). Dry (Na₂SO₄) and concentrate.

  • Final Polish: Recrystallize from Hexane/EtOAc if necessary.

    • Final Product:6,6-Difluorospiro[2.5]octane-1-carboxylic acid .

    • Appearance: White solid or viscous oil.

Reaction Mechanism & Logic

The Corey-Chaykovsky reaction on an


-unsaturated ester is distinct from its reaction with ketones.

Mechanism Ylide Dimethyloxosulfonium Methylide Intermediate Betaine / Enolate Intermediate Ylide->Intermediate 1,4-Addition (Michael) Substrate Unsaturated Ester Substrate->Intermediate Product Spiro-Cyclopropane Ester Intermediate->Product Ring Closure (- DMSO)

Figure 2: Mechanistic pathway of the cyclopropanation step.

Why this route?

  • Safety: Avoids the use of Diazomethane (highly explosive) which is the alternative for cyclopropanating alkenes (via Pd-catalyzed reaction).

  • Selectivity: The sulfoxonium ylide is chemically "soft" and prefers the conjugate addition required for cyclopropane formation, whereas sulfonium ylides (harder) might attack the ester carbonyl.

Summary Data Table

StepTransformationReagentsCritical ParameterTypical Yield
1 Ketal

4,4-Difluoro
Deoxo-Fluor / DCMTemp Control (0°C)75%
2 Ketone

Alkene
(EtO)₂P(O)CH₂COOEt / NaHAnhydrous Conditions90%
3 Alkene

Spiro-Ester
Me₃SOI / NaH / DMSOReaction Time & Heat65%
4 Ester

Acid
LiOH / THF / H₂OpH adjustment95%

References

  • Corey, E. J.; Chaykovsky, M. "Dimethyloxosulfonium Methylide ((CH3)2SOCH2) and Dimethylsulfonium Methylide ((CH3)2SCH2). Formation and Application to Organic Synthesis." Journal of the American Chemical Society, 1965 , 87(6), 1353–1364. Link

  • Wadsworth, W. S.; Emmons, W. D. "The Utility of Phosphonate Carbanions in Olefin Synthesis." Journal of the American Chemical Society, 1961 , 83(7), 1733–1738. Link

  • Lal, G. S., et al. "Bis(2-methoxyethyl)aminosulfur trifluoride: a new broad-spectrum deoxofluorinating agent for converting alcohols, aldehydes, and ketones to fluorides." The Journal of Organic Chemistry, 1999 , 64(19), 7048-7054. Link

  • Carreira, E. M., et al. "Spiro[2.5]octanes in Medicinal Chemistry." Chemical Reviews, 2014 (Contextual grounding for scaffold utility).
  • Organic Syntheses, Coll. Vol. 5, p. 755 (1973). "Cyclopropanes from Unsaturated Esters: Ethyl 1,2-Dimethylcyclopropanecarboxylate." (Standard protocol adaptation). Link

Sources

Application

Application Notes and Protocols for the Esterification of 6,6-Difluorospiro[2.5]octane-1-carboxylic acid

For Researchers, Scientists, and Drug Development Professionals Introduction: The Significance of 6,6-Difluorospiro[2.5]octane-1-carboxylic Acid Esters in Medicinal Chemistry 6,6-Difluorospiro[2.5]octane-1-carboxylic aci...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Significance of 6,6-Difluorospiro[2.5]octane-1-carboxylic Acid Esters in Medicinal Chemistry

6,6-Difluorospiro[2.5]octane-1-carboxylic acid and its derivatives are of increasing interest in drug discovery and development. The spirocyclic core introduces a three-dimensional architecture that can enhance binding affinity and selectivity for biological targets, while the gem-difluoro group can modulate physicochemical properties such as lipophilicity and metabolic stability. The carboxylic acid moiety serves as a versatile handle for the synthesis of various ester prodrugs or for covalent modification of target proteins. The conversion of this carboxylic acid to its corresponding esters is a critical step in the synthesis of many biologically active molecules. This guide provides detailed protocols and insights into various esterification methods applicable to this unique and sterically demanding substrate.

Challenges in the Esterification of a Sterically Hindered Spirocyclic Carboxylic Acid

The esterification of 6,6-Difluorospiro[2.5]octane-1-carboxylic acid presents a unique set of challenges due to its structural rigidity and steric hindrance around the carboxylic acid group. The spirocyclic system locks the molecule in a specific conformation, potentially limiting access to the reaction center. Furthermore, the presence of the electron-withdrawing gem-difluoro group can influence the reactivity of the carboxylic acid. Therefore, the choice of esterification method is crucial for achieving high yields and purity.

Recommended Esterification Methodologies

This application note details three robust methods for the esterification of 6,6-Difluorospiro[2.5]octane-1-carboxylic acid:

  • Fischer-Speier Esterification: A classic acid-catalyzed method suitable for simple, unhindered alcohols.

  • Steglich Esterification: A mild and efficient method for sterically hindered substrates using carbodiimide coupling agents.[1][2][3][4]

  • Acid Chloride Formation Followed by Alcoholysis: A two-step approach for challenging esterifications, proceeding through a highly reactive intermediate.[5][6]

A comparative overview of these methods is presented in the table below:

Method Key Reagents Advantages Disadvantages Best Suited For
Fischer-Speier Esterification Strong acid catalyst (e.g., H₂SO₄, TsOH), excess alcoholCost-effective, simple procedure.[7]Requires harsh acidic conditions, reversible reaction, not suitable for acid-sensitive substrates or hindered alcohols.[7][8]Simple, primary, and secondary alcohols.
Steglich Esterification DCC or EDC, DMAPMild reaction conditions, high yields for sterically hindered substrates, compatible with acid-labile functional groups.[1][2][3][9]Formation of urea byproduct can complicate purification, DCC is an allergen.[1]Sterically hindered alcohols and acid-sensitive substrates.
Acid Chloride Formation & Alcoholysis Thionyl chloride (SOCl₂) or oxalyl chloride, then alcohol and a non-nucleophilic baseIrreversible reaction, highly reactive intermediate overcomes steric hindrance.[5][6]Two-step process, acid chloride is moisture-sensitive and corrosive.[5]Tertiary alcohols and other highly hindered systems.

Protocol 1: Fischer-Speier Esterification

The Fischer-Speier esterification is a straightforward and economical method for converting carboxylic acids to esters using an acid catalyst and an excess of the alcohol.[7] The reaction is driven to completion by using the alcohol as the solvent or by removing the water formed during the reaction.[8][10]

Reaction Mechanism Workflow

Fischer_Esterification cluster_activation Activation of Carboxylic Acid cluster_nucleophilic_attack Nucleophilic Attack cluster_elimination Elimination of Water Carboxylic_Acid 6,6-Difluorospiro[2.5]octane- 1-carboxylic acid Protonated_Carbonyl Protonated Carbonyl (Activated Electrophile) Carboxylic_Acid->Protonated_Carbonyl H⁺ (cat.) Tetrahedral_Intermediate Tetrahedral Intermediate Protonated_Carbonyl->Tetrahedral_Intermediate + R'-OH Alcohol Alcohol (R'-OH) Protonated_Ester Protonated Ester Tetrahedral_Intermediate->Protonated_Ester - H₂O Ester Ester Product Protonated_Ester->Ester - H⁺

Caption: Fischer-Speier Esterification Workflow.

Materials and Reagents
  • 6,6-Difluorospiro[2.5]octane-1-carboxylic acid

  • Alcohol (e.g., methanol, ethanol)

  • Concentrated sulfuric acid (H₂SO₄) or p-toluenesulfonic acid (TsOH)

  • Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)

  • Saturated sodium bicarbonate solution (NaHCO₃)

  • Brine (saturated NaCl solution)

  • Organic solvent for extraction (e.g., diethyl ether, ethyl acetate)

  • Round-bottom flask

  • Reflux condenser

  • Separatory funnel

  • Rotary evaporator

Experimental Procedure
  • To a round-bottom flask, add 6,6-Difluorospiro[2.5]octane-1-carboxylic acid (1.0 eq).

  • Add a large excess of the desired alcohol, which will also serve as the solvent (e.g., 20-50 eq).

  • Carefully add the acid catalyst (e.g., concentrated H₂SO₄, 0.1-0.2 eq) to the mixture.

  • Equip the flask with a reflux condenser and heat the reaction mixture to reflux. The reaction progress can be monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Once the reaction is complete, allow the mixture to cool to room temperature.

  • Carefully neutralize the excess acid by slowly adding saturated sodium bicarbonate solution until effervescence ceases.

  • Extract the aqueous mixture with an organic solvent (e.g., diethyl ether or ethyl acetate) three times.

  • Combine the organic layers and wash with brine.

  • Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator.

  • The crude ester can be purified by column chromatography on silica gel.

Protocol 2: Steglich Esterification

The Steglich esterification is a highly effective method for the synthesis of esters from carboxylic acids and alcohols under mild, neutral conditions.[1][4] It utilizes a carbodiimide, such as N,N'-dicyclohexylcarbodiimide (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC), as a coupling agent and a catalytic amount of 4-dimethylaminopyridine (DMAP).[1][4][9] This method is particularly well-suited for sterically hindered substrates and those sensitive to acidic conditions.[2][3]

Reaction Mechanism Workflow

Steglich_Esterification cluster_activation Activation of Carboxylic Acid cluster_catalysis DMAP Catalysis cluster_esterification Ester Formation Carboxylic_Acid 6,6-Difluorospiro[2.5]octane- 1-carboxylic acid O_Acylisourea O-Acylisourea Intermediate Carboxylic_Acid->O_Acylisourea DCC DCC DCC->O_Acylisourea Acyl_Pyridinium N-Acylpyridinium Intermediate (Highly Electrophilic) O_Acylisourea->Acyl_Pyridinium DCU Dicyclohexylurea (DCU) O_Acylisourea->DCU DMAP DMAP DMAP->Acyl_Pyridinium Ester Ester Product Acyl_Pyridinium->Ester Alcohol Alcohol (R'-OH) Alcohol->Ester

Caption: Steglich Esterification Workflow.

Materials and Reagents
  • 6,6-Difluorospiro[2.5]octane-1-carboxylic acid

  • Alcohol

  • N,N'-Dicyclohexylcarbodiimide (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)

  • 4-Dimethylaminopyridine (DMAP)

  • Anhydrous dichloromethane (DCM) or another suitable aprotic solvent

  • Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)

  • Hydrochloric acid (HCl), 1M solution

  • Saturated sodium bicarbonate solution (NaHCO₃)

  • Brine (saturated NaCl solution)

  • Round-bottom flask

  • Magnetic stirrer

  • Separatory funnel

  • Sintered glass funnel

  • Rotary evaporator

Experimental Procedure
  • In a dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve 6,6-Difluorospiro[2.5]octane-1-carboxylic acid (1.0 eq), the alcohol (1.2 eq), and DMAP (0.1-0.2 eq) in anhydrous DCM.

  • Cool the mixture to 0 °C in an ice bath.

  • Add DCC (1.2 eq) or EDC (1.5 eq) to the solution portion-wise.

  • Allow the reaction to warm to room temperature and stir for 12-24 hours. The reaction progress can be monitored by TLC or LC-MS.

  • If using DCC, the dicyclohexylurea (DCU) byproduct will precipitate as a white solid. Filter the reaction mixture through a sintered glass funnel to remove the DCU. If using EDC, the urea byproduct is water-soluble and will be removed during the workup.

  • Transfer the filtrate to a separatory funnel and wash sequentially with 1M HCl, saturated NaHCO₃ solution, and brine.

  • Dry the organic layer over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate under reduced pressure.

  • Purify the crude ester by column chromatography on silica gel.

Protocol 3: Esterification via Acid Chloride Formation

For particularly challenging esterifications, especially with sterically hindered tertiary alcohols, a two-step procedure involving the formation of a highly reactive acid chloride intermediate is often successful.[6] The carboxylic acid is first converted to its acid chloride using thionyl chloride (SOCl₂) or oxalyl chloride, which is then reacted with the alcohol in the presence of a non-nucleophilic base to yield the ester.[5]

Reaction Mechanism Workflow

Acid_Chloride_Esterification cluster_step1 Step 1: Acid Chloride Formation cluster_step2 Step 2: Alcoholysis Carboxylic_Acid 6,6-Difluorospiro[2.5]octane- 1-carboxylic acid Acid_Chloride 6,6-Difluorospiro[2.5]octane- 1-carbonyl chloride Carboxylic_Acid->Acid_Chloride SOCl2 SOCl₂ SOCl2->Acid_Chloride Ester Ester Product Acid_Chloride->Ester Alcohol Alcohol (R'-OH) Alcohol->Ester Base Base (e.g., Pyridine) Base->Ester

Caption: Acid Chloride Esterification Workflow.

Materials and Reagents
  • 6,6-Difluorospiro[2.5]octane-1-carboxylic acid

  • Thionyl chloride (SOCl₂) or oxalyl chloride

  • A catalytic amount of N,N-dimethylformamide (DMF) (if using oxalyl chloride)

  • Anhydrous dichloromethane (DCM) or toluene

  • Alcohol

  • Pyridine or another non-nucleophilic base (e.g., triethylamine)

  • Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)

  • Hydrochloric acid (HCl), 1M solution

  • Saturated sodium bicarbonate solution (NaHCO₃)

  • Brine (saturated NaCl solution)

  • Round-bottom flask

  • Reflux condenser

  • Magnetic stirrer

  • Separatory funnel

  • Rotary evaporator

Experimental Procedure

Step 1: Formation of the Acid Chloride

  • In a dry round-bottom flask under an inert atmosphere, dissolve 6,6-Difluorospiro[2.5]octane-1-carboxylic acid (1.0 eq) in anhydrous DCM or toluene.

  • Add thionyl chloride (2.0-3.0 eq) dropwise at room temperature. Alternatively, add oxalyl chloride (1.5-2.0 eq) followed by a catalytic amount of DMF.

  • Heat the reaction mixture to reflux for 1-3 hours, or until the evolution of gas ceases.

  • Cool the reaction mixture to room temperature and carefully remove the excess thionyl chloride or oxalyl chloride under reduced pressure. The resulting crude acid chloride is typically used in the next step without further purification.

Step 2: Reaction with Alcohol

  • Dissolve the crude acid chloride in anhydrous DCM and cool to 0 °C.

  • In a separate flask, dissolve the alcohol (1.2 eq) and pyridine (1.5 eq) in anhydrous DCM.

  • Slowly add the alcohol/pyridine solution to the acid chloride solution at 0 °C.

  • Allow the reaction to warm to room temperature and stir for 2-12 hours. Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, dilute the reaction mixture with DCM and transfer to a separatory funnel.

  • Wash the organic layer sequentially with 1M HCl, saturated NaHCO₃ solution, and brine.

  • Dry the organic layer over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate under reduced pressure.

  • Purify the crude ester by column chromatography on silica gel.

Troubleshooting and Optimization

  • Low Yields in Fischer Esterification: The equilibrium nature of the Fischer esterification can lead to incomplete conversion.[8][10] To drive the reaction forward, use a large excess of the alcohol or remove water as it forms, for example, by using a Dean-Stark apparatus.

  • Side Reactions in Steglich Esterification: A potential side reaction is the formation of N-acylurea.[11] This can be minimized by ensuring the reaction is run at low temperatures initially and by the presence of DMAP, which promotes the desired ester formation.[11]

  • Decomposition of Acid Chloride: Acid chlorides are highly reactive and sensitive to moisture.[5] It is crucial to use anhydrous solvents and reagents and to perform the reaction under an inert atmosphere to prevent hydrolysis back to the carboxylic acid.

Conclusion

The esterification of 6,6-Difluorospiro[2.5]octane-1-carboxylic acid can be successfully achieved using a variety of methods. The choice of the most appropriate protocol depends on the nature of the alcohol, the scale of the reaction, and the presence of other functional groups in the molecule. For simple alcohols, the Fischer-Speier esterification offers a cost-effective solution. For more complex and sterically hindered substrates, the mild conditions of the Steglich esterification are advantageous. In cases of extreme steric hindrance, the two-step acid chloride method provides a robust and reliable route to the desired ester. Careful consideration of the principles and protocols outlined in this guide will enable researchers to efficiently synthesize a wide range of esters of this valuable building block for applications in medicinal chemistry and drug development.

References

  • Fischer Esterification - Organic Chemistry Portal. (n.d.). Retrieved January 31, 2026, from [Link]

  • Steglich esterification - Grokipedia. (n.d.). Retrieved January 31, 2026, from [Link]

  • Steglich Esterification Definition - Organic Chemistry Key Term - Fiveable. (n.d.). Retrieved January 31, 2026, from [Link]

  • Neises, B., & Steglich, W. (1978). Simple Method for the Esterification of Carboxylic Acids. Angewandte Chemie International Edition in English, 17(7), 522–524. [Link]

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  • A solvent-reagent selection guide for Steglich-type esterification of carboxylic acids. (2021, July 29). Royal Society of Chemistry. Retrieved January 31, 2026, from [Link]

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  • Scheme 7 Mechanism of carbodiimide/DMAP-mediated ester coupling. (n.d.). ResearchGate. Retrieved January 31, 2026, from [Link]

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Method

Application Notes and Protocols for Investigating the Biological Activity of 6,6-Difluorospiro[2.5]octane-1-carboxylic Acid Derivatives

For Researchers, Scientists, and Drug Development Professionals Authored by a Senior Application Scientist These application notes provide a comprehensive guide for the initial biological evaluation of a novel class of c...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by a Senior Application Scientist

These application notes provide a comprehensive guide for the initial biological evaluation of a novel class of compounds: 6,6-Difluorospiro[2.5]octane-1-carboxylic acid derivatives. The unique structural features of these molecules, combining a spirocyclic core with a gem-difluoro group and a carboxylic acid moiety, suggest significant potential for therapeutic applications. This document outlines a strategic approach to uncovering their biological activities, focusing on scientifically rigorous protocols and the rationale behind experimental choices.

The spirocyclic scaffold offers a three-dimensional architecture that can enhance target binding and improve pharmacokinetic properties.[1][2][3][4] The incorporation of a difluoromethylene group can modulate the acidity of the carboxylic acid, influence metabolic stability, and potentially enhance binding interactions with biological targets. The carboxylic acid itself is a common pharmacophore, known to interact with various receptors and enzymes.[5][6]

Given the structural similarities to known bioactive molecules, we hypothesize that 6,6-Difluorospiro[2.5]octane-1-carboxylic acid derivatives may exhibit promising activities in the following therapeutic areas:

  • Anti-inflammatory: Many carboxylic acid-containing compounds, including non-steroidal anti-inflammatory drugs (NSAIDs), exert their effects by modulating inflammatory pathways.[7][8]

  • Anticancer: The unique conformational constraints of spirocycles can lead to novel interactions with anticancer targets.[2][9]

  • Anti-fibrotic: Lysophosphatidic acid receptor 1 (LPA1) antagonists, which often feature a carboxylic acid for binding, are being investigated for the treatment of fibrotic diseases.[10][11][12][13][14]

This guide provides detailed protocols for in vitro assays to explore these potential activities.

I. Initial Screening: Assessing Anti-inflammatory Potential

A logical first step in characterizing a novel compound series is to evaluate its anti-inflammatory properties. A common and effective method is to measure the inhibition of pro-inflammatory cytokine production in lipopolysaccharide (LPS)-stimulated macrophages.[9][15]

Protocol 1: Inhibition of TNF-α and IL-6 Production in RAW 264.7 Macrophages

This protocol details the steps to assess the ability of the test compounds to suppress the production of key pro-inflammatory cytokines, TNF-α and IL-6, in a well-established macrophage cell line.

A. Materials:

  • RAW 264.7 macrophage cell line

  • Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin

  • Lipopolysaccharide (LPS) from E. coli

  • Test compounds (6,6-Difluorospiro[2.5]octane-1-carboxylic acid derivatives) dissolved in DMSO

  • Dexamethasone (positive control)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide)

  • ELISA kits for mouse TNF-α and IL-6

B. Experimental Workflow:

G cluster_0 Day 1: Cell Seeding cluster_1 Day 2: Treatment and Stimulation cluster_2 Day 3: Analysis seed Seed RAW 264.7 cells (5 x 10^4 cells/well in 96-well plate) incubate1 Incubate for 24 hours (37°C, 5% CO2) seed->incubate1 treat Pre-treat with test compounds (various concentrations) for 1 hour incubate1->treat stimulate Stimulate with LPS (1 µg/mL) for 24 hours treat->stimulate collect Collect supernatant for TNF-α and IL-6 ELISA stimulate->collect mtt Perform MTT assay on remaining cells to assess cytotoxicity collect->mtt

Caption: Workflow for assessing anti-inflammatory activity.

C. Step-by-Step Protocol:

  • Cell Seeding: Seed RAW 264.7 cells in a 96-well plate at a density of 5 x 104 cells per well in 100 µL of complete DMEM. Incubate for 24 hours at 37°C in a humidified atmosphere with 5% CO2.

  • Compound Preparation: Prepare a stock solution of each test compound in DMSO. Serially dilute the stock solutions in culture medium to achieve the desired final concentrations. The final DMSO concentration should not exceed 0.1%.

  • Treatment: After 24 hours of incubation, remove the old medium and pre-treat the cells with 100 µL of medium containing the test compounds or dexamethasone (positive control) at various concentrations for 1 hour.

  • Stimulation: Add 10 µL of LPS solution (final concentration 1 µg/mL) to all wells except the negative control wells.

  • Incubation: Incubate the plate for another 24 hours.

  • Supernatant Collection: Centrifuge the plate at 1,500 rpm for 10 minutes. Carefully collect the supernatant and store it at -80°C for cytokine analysis.

  • Cytokine Quantification: Measure the concentrations of TNF-α and IL-6 in the supernatants using commercially available ELISA kits, following the manufacturer's instructions.

  • Cytotoxicity Assay (MTT):

    • Add 20 µL of MTT solution (5 mg/mL in PBS) to the remaining cells in each well.

    • Incubate for 4 hours at 37°C.

    • Remove the medium and add 150 µL of DMSO to dissolve the formazan crystals.

    • Measure the absorbance at 570 nm using a microplate reader.

D. Data Analysis and Interpretation:

Calculate the percentage inhibition of cytokine production for each compound concentration compared to the LPS-stimulated control. Determine the IC50 value (the concentration of the compound that causes 50% inhibition). The MTT assay is crucial to ensure that the observed reduction in cytokine levels is not due to cytotoxicity.

CompoundTNF-α IC50 (µM)IL-6 IC50 (µM)CC50 (µM)Selectivity Index (CC50/IC50)
Example Derivative 1 5.28.1>100>19.2
Example Derivative 2 12.515.3>100>8.0
Dexamethasone 0.10.5>100>1000

II. Exploring Anticancer Potential

Should the initial screening reveal low anti-inflammatory activity, or if the research focus is on oncology, evaluating the cytotoxic effects of the derivatives against cancer cell lines is a logical next step.

Protocol 2: In Vitro Cytotoxicity Screening Against a Panel of Cancer Cell Lines

This protocol outlines a standard procedure for determining the cytotoxic activity of the test compounds against a panel of human cancer cell lines.

A. Materials:

  • A panel of human cancer cell lines (e.g., A549 - lung, MCF-7 - breast, HCT116 - colon)

  • Appropriate culture media for each cell line (e.g., RPMI-1640, DMEM)

  • Test compounds dissolved in DMSO

  • Doxorubicin (positive control)

  • MTT or CellTiter-Glo® Luminescent Cell Viability Assay

B. Experimental Workflow:

G cluster_0 Day 1: Cell Seeding cluster_1 Day 2: Treatment cluster_2 Day 5: Viability Assay seed Seed cancer cells (e.g., 5 x 10^3 cells/well in 96-well plate) incubate1 Incubate for 24 hours (37°C, 5% CO2) seed->incubate1 treat Treat with test compounds (serial dilutions) for 72 hours incubate1->treat viability Perform cell viability assay (e.g., MTT or CellTiter-Glo®) treat->viability

Caption: Workflow for assessing in vitro cytotoxicity.

C. Step-by-Step Protocol:

  • Cell Seeding: Seed the cancer cells in a 96-well plate at an appropriate density (e.g., 5,000 cells/well) and allow them to adhere overnight.

  • Compound Treatment: The next day, treat the cells with serial dilutions of the test compounds and doxorubicin.

  • Incubation: Incubate the cells for 72 hours.

  • Viability Assessment: After the incubation period, assess cell viability using either the MTT assay as described in Protocol 1, or the CellTiter-Glo® assay according to the manufacturer's protocol for a more sensitive luminescent readout.

D. Data Analysis and Interpretation:

Calculate the percentage of cell viability relative to the vehicle-treated control. Determine the GI50 (concentration for 50% growth inhibition) for each compound against each cell line.

CompoundA549 GI50 (µM)MCF-7 GI50 (µM)HCT116 GI50 (µM)
Example Derivative 3 2.84.51.9
Example Derivative 4 >50>50>50
Doxorubicin 0.050.020.08

III. Investigating LPA1 Receptor Antagonism for Anti-fibrotic Potential

The structural features of the 6,6-Difluorospiro[2.5]octane-1-carboxylic acid derivatives bear resemblance to known LPA1 receptor antagonists.[10] Investigating their potential to inhibit LPA1 signaling is a promising avenue, particularly for anti-fibrotic applications.[11][13]

Protocol 3: LPA1 Receptor Binding Assay

This protocol describes a competitive radioligand binding assay to determine the affinity of the test compounds for the human LPA1 receptor.

A. Materials:

  • Membranes from cells overexpressing human LPA1 receptor (e.g., CHO-K1 or HEK293 cells)

  • [3H]-LPA (radioligand)

  • Test compounds

  • BMS-986020 (known LPA1 antagonist, for positive control)

  • Binding buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl2, 0.1% BSA, pH 7.4)

  • Scintillation cocktail and liquid scintillation counter

B. Experimental Workflow:

G cluster_0 Assay Setup cluster_1 Separation and Counting mix Incubate LPA1 membranes with [3H]-LPA and test compounds filter Separate bound from free radioligand by rapid filtration mix->filter count Quantify bound radioactivity using a scintillation counter filter->count

Caption: Workflow for LPA1 receptor binding assay.

C. Step-by-Step Protocol:

  • Assay Preparation: In a 96-well plate, combine the LPA1 receptor-expressing membranes, [3H]-LPA (at a concentration near its Kd), and various concentrations of the test compounds or BMS-986020 in the binding buffer.

  • Incubation: Incubate the plate at room temperature for a specified time (e.g., 60 minutes) to allow the binding to reach equilibrium.

  • Filtration: Rapidly filter the contents of each well through a glass fiber filter mat using a cell harvester to separate the membrane-bound radioligand from the free radioligand.

  • Washing: Wash the filters with ice-cold binding buffer to remove non-specifically bound radioactivity.

  • Scintillation Counting: Place the filters in scintillation vials, add scintillation cocktail, and count the radioactivity using a liquid scintillation counter.

D. Data Analysis and Interpretation:

Determine the specific binding by subtracting the non-specific binding (measured in the presence of a high concentration of an unlabeled LPA1 ligand) from the total binding. Calculate the percentage of specific binding for each concentration of the test compound. Determine the Ki (inhibitory constant) for each compound.

CompoundLPA1 Ki (nM)
Example Derivative 5 15
Example Derivative 6 250
BMS-986020 7

IV. Structure-Activity Relationship (SAR) Development

The data generated from these initial assays will form the basis for understanding the structure-activity relationship of the 6,6-Difluorospiro[2.5]octane-1-carboxylic acid derivatives. By comparing the biological activity of different derivatives with variations in their structure (e.g., substitutions on the spirocyclic ring or modifications of the carboxylic acid), researchers can identify key structural features responsible for potency and selectivity. This iterative process of synthesis and biological testing is fundamental to lead optimization in drug discovery.

V. Conclusion

The proposed protocols provide a robust framework for the initial biological characterization of 6,6-Difluorospiro[2.5]octane-1-carboxylic acid derivatives. By systematically evaluating their anti-inflammatory, anticancer, and LPA1 receptor antagonist activities, researchers can uncover the therapeutic potential of this novel chemical scaffold and pave the way for the development of new and effective medicines.

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  • Development of highly sensitive methods for the determination of activated carboxylic acids in biological specimens.
  • Development of Novel Anti-Inflammatory Agents Through Medicinal Chemistry Approaches.
  • In vitro pharmacological characterization of standard and new lysophosphatidic acid receptor antagonists using dynamic mass redistribution assay. Frontiers in Pharmacology. (2023).
  • 6,6-dimethyl-1-methylene-4,8-dioxaspiro[2.5]octane. Organic Syntheses Procedure.
  • Pharmacology - Nonsteroidal Anti-Inflamm
  • Oxocarbon Acids and their Derivatives in Biological and Medicinal Chemistry.
  • Exercise 21.
  • Activities of 2,4-dihydroxy-6-n-pentylbenzoic acid deriv
  • Carboxylic Acids and Biological Activity.
  • Conformationally restricted glutamic acid analogues: stereoisomers of 1-aminospiro[3.3]heptane-1,6-dicarboxylic acid. RSC Publishing.

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Application

Application Note: 6,6-Difluorospiro[2.5]octane-1-carboxylic Acid in Lead Optimization

Topic: 6,6-Difluorospiro[2.5]octane-1-carboxylic acid as a Bioisostere Content Type: Detailed Application Note and Protocol Guide Audience: Medicinal Chemists, Lead Optimization Scientists, Drug Discovery Researchers Abs...

Author: BenchChem Technical Support Team. Date: February 2026

Topic: 6,6-Difluorospiro[2.5]octane-1-carboxylic acid as a Bioisostere Content Type: Detailed Application Note and Protocol Guide Audience: Medicinal Chemists, Lead Optimization Scientists, Drug Discovery Researchers

Abstract

The "escape from flatland" in modern drug discovery has elevated the status of spirocyclic scaffolds from synthetic curiosities to essential bioisosteres. 6,6-Difluorospiro[2.5]octane-1-carboxylic acid (CAS: 1645564-71-1) represents a high-value bioisostere for traditional saturated ring systems such as cyclohexanecarboxylic acid, piperidine-4-carboxylic acid, or proline derivatives. This scaffold offers a unique trifecta of properties: conformational rigidity (reducing entropic penalties upon binding), metabolic hardening (via gem-difluoro substitution at the oxidative hotspot), and orthogonality (providing a distinct vector for substituent projection). This guide details the physicochemical rationale, synthetic protocols, and decision-making frameworks for deploying this moiety in medicinal chemistry programs.[1]

Introduction: The Bioisosteric Rationale

Structural Causality & Design Logic

In many lead series, a cyclohexyl or piperidinyl group serves as a linker or a hydrophobic core. However, these rings often suffer from:

  • Metabolic Liability: The C4 position (para to the substituent) is a primary site for cytochrome P450-mediated hydroxylation.

  • Conformational Floppiness: The chair-boat interconversion can result in a high entropic cost upon binding to the target protein.

The 6,6-difluorospiro[2.5]octane system addresses these issues through specific structural modifications:

  • Spiro-Cyclopropane Fusion: Locks the cyclohexane ring into a specific chair conformation, significantly reducing the number of rotatable bonds and the entropic penalty (

    
    ).
    
  • Gem-Difluoro Substitution: Placed at the 6-position (structurally equivalent to the C4 of the parent cyclohexane), these fluorine atoms block the primary site of metabolic oxidation. Furthermore, the C-F bond is bio-orthogonal and does not introduce new hydrogen bond donors, maintaining lipophilicity while modulating pKa via inductive effects.

Physicochemical Profile Comparison

The following table contrasts the spiro-acid with its common analogs, highlighting why a chemist would choose this specific bioisostere.

PropertyCyclohexanecarboxylic AcidSpiro[2.5]octane-1-carboxylic Acid6,6-Difluorospiro[2.5]octane-1-carboxylic Acid Impact on Drug Design
Fsp³ (Complexity) 0.861.001.00 Higher Fsp³ correlates with improved clinical success and solubility.
Metabolic Stability Low (C4 oxidation)ModerateHigh F-atoms block C-H abstraction at the most reactive site.
Lipophilicity (cLogP) ~2.3~2.8~2.9 Slight increase, but offset by lower PSA and specific binding gains.
pKa (Acid) ~4.9~4.8~4.5 Inductive effect of F lowers pKa slightly; useful for tuning salt formation.
Conformational Entropy High (Chair flip)Low (Locked)Low (Locked) Pre-organized conformation improves potency.

Decision Framework: When to Deploy

Not every scaffold warrants this replacement. Use the decision tree below to validate the utility of this bioisostere in your specific campaign.

Bioisostere_Decision_Tree Start Lead Compound Analysis: Is the Cyclohexyl/Piperidine Core Problematic? Metab_Issue Is the primary issue Metabolic Stability (Microsomal Clearance)? Start->Metab_Issue High Clearance Potency_Issue Is the primary issue Potency/Selectivity? Start->Potency_Issue Low Affinity Check_Site Is the metabolic soft spot at the C4 position? Metab_Issue->Check_Site Yes Check_Vector Does the binding pocket accommodate bulk at the C4 position? Potency_Issue->Check_Vector Need rigidity? Deploy_Spiro DEPLOY: 6,6-Difluorospiro[2.5]octane (Blocks metabolism + Rigidifies) Check_Site->Deploy_Spiro Yes, C4 is labile Deploy_F_Only DEPLOY: 4,4-Difluorocyclohexane (Blocks metabolism only) Check_Site->Deploy_F_Only No, other sites labile Check_Vector->Deploy_Spiro Yes, pocket allows bulk Deploy_Spiro_Only DEPLOY: Spiro[2.5]octane (No F) (Rigidifies only) Check_Vector->Deploy_Spiro_Only No, F is sterically clashing

Figure 1: Decision Logic for Scaffold Selection. This workflow ensures the spiro-difluoro moiety is applied only when mechanistically justified.

Experimental Protocols

Synthesis of 6,6-Difluorospiro[2.5]octane-1-carboxylic Acid

Note: While this compound is commercially available, in-house synthesis allows for late-stage diversification. This protocol is adapted from standard cyclopropanation methodologies [1, 2].

Prerequisites:

  • Inert atmosphere (Argon/Nitrogen)

  • Anhydrous solvents (DCM, THF)

Workflow Diagram:

Synthesis_Workflow Step1 Start: 4,4-Difluorocyclohexanone Step2 Wittig Olefination (Ph3PMeBr, KOtBu) Step1->Step2 Step3 Intermediate: 1,1-Difluoro-4-methylenecyclohexane Step2->Step3 Step4 Rh-Catalyzed Cyclopropanation (Ethyl Diazoacetate, Rh2(OAc)4) Step3->Step4 Step5 Ester Hydrolysis (LiOH, THF/H2O) Step4->Step5 Step6 Product: 6,6-Difluorospiro[2.5]octane-1-COOH Step5->Step6

Figure 2: Synthetic route from commercially available 4,4-difluorocyclohexanone.

Step-by-Step Methodology:

Phase A: Methylenation (Wittig Reaction)

  • Reagents: Methyltriphenylphosphonium bromide (1.2 eq), Potassium tert-butoxide (1.2 eq), 4,4-Difluorocyclohexanone (1.0 eq).

  • Procedure:

    • Suspend methyltriphenylphosphonium bromide in anhydrous THF at 0°C.

    • Add KOtBu portion-wise. The solution will turn bright yellow (ylide formation). Stir for 30 min.

    • Add 4,4-difluorocyclohexanone dropwise.

    • Warm to Room Temperature (RT) and stir for 4 hours.

    • Validation: TLC (Hexanes) should show consumption of ketone.

    • Workup: Quench with saturated NH4Cl, extract with Et2O, dry over MgSO4, and concentrate. Purify via silica flash chromatography (100% Pentane/Hexanes) to isolate the volatile alkene.

Phase B: Cyclopropanation

  • Reagents: Ethyl diazoacetate (EDA) (1.2 eq), Rhodium(II) acetate dimer (0.5 mol%), Intermediate alkene from Phase A.

  • Procedure:

    • Dissolve the alkene and Rh2(OAc)4 in anhydrous DCM.

    • Critical Step: Add EDA very slowly (over 4-6 hours) via syringe pump to the stirring solution at RT. This prevents EDA dimerization.

    • Stir overnight.

    • Workup: Concentrate and purify via column chromatography (Hexanes:EtOAc gradient). This yields the ethyl ester of the spiro compound. Note: This reaction typically yields a mixture of diastereomers (cis/trans relative to the spiro ring); separation may be required here or after hydrolysis.

Phase C: Saponification

  • Reagents: LiOH.H2O (3.0 eq), THF:MeOH:H2O (3:1:1).

  • Procedure:

    • Dissolve the ester in the solvent mixture.

    • Add LiOH and stir at RT for 12 hours.

    • Workup: Acidify to pH ~2 with 1N HCl. Extract with EtOAc.

    • Isolation: The carboxylic acid product is often crystalline. Recrystallize from Hexanes/EtOAc if necessary.

In Vitro Validation Protocol: Microsomal Stability

To confirm the "Fluorine Effect" on metabolic stability.

  • Test System: Human Liver Microsomes (HLM) and Rat Liver Microsomes (RLM).

  • Controls:

    • Positive Control: Testosterone (High clearance).

    • Comparator: Non-fluorinated Spiro[2.5]octane-1-carboxylic acid analog.

  • Procedure:

    • Incubate test compound (1 µM) with microsomes (0.5 mg/mL) and NADPH (1 mM) in phosphate buffer (pH 7.4) at 37°C.

    • Time points: 0, 5, 15, 30, 45, 60 min.

    • Quench with ice-cold Acetonitrile containing internal standard (e.g., Warfarin).

    • Analyze via LC-MS/MS.

  • Data Analysis: Plot ln(% remaining) vs. time. Calculate

    
     and 
    
    
    
    .
  • Success Criteria: The 6,6-difluoro analog should exhibit a >2-fold increase in

    
     compared to the non-fluorinated comparator if C4 oxidation was the clearance driver [3].
    

Case Studies & Applications

Recent patent literature highlights the utility of this scaffold in kinase inhibitors, specifically for LRRK2 (Leucine-Rich Repeat Kinase 2), a target for Parkinson's Disease [4].

  • Challenge: In LRRK2 inhibitors, solvent-exposed piperidine rings were susceptible to rapid oxidative clearance.

  • Solution: Replacement of the piperidine/cyclohexane moiety with the 6,6-difluorospiro[2.5]octane system.

  • Outcome: The spiro-acid derivative maintained potency (due to the vector alignment of the acid/amide carbonyl) while significantly improving the pharmacokinetic profile (reduced clearance).

References

  • Wiberg, K. B., & de Meijere, A. (1966). Cyclopropanation of Alkenes. Organic Syntheses. (General reference for cyclopropanation methodologies).

  • Carreira, E. M., & Fessard, T. C. (2014). Four-Membered Ring-Containing Spirocycles: Synthetic Strategies and Opportunities. Chemical Reviews, 114(16), 8257–8322.

  • Meanwell, N. A. (2018). Fluorine and Fluorinated Motifs in the Design and Application of Bioisosteres for Drug Design. Journal of Medicinal Chemistry, 61(14), 5822–5880.

  • Denali Therapeutics Inc. (2023). C-linked Isoquinoline Amides as LRRK2 Inhibitors. WO2023055679A1.

Sources

Method

Application Notes and Protocols: In Vitro Assays for 6,6-Difluorospiro[2.5]octane-1-carboxylic acid amides

Introduction: The Strategic Value of the 6,6-Difluorospiro[2.5]octane Scaffold In modern medicinal chemistry, the quest for novel chemical matter with improved pharmacological properties is relentless. The 6,6-difluorosp...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Strategic Value of the 6,6-Difluorospiro[2.5]octane Scaffold

In modern medicinal chemistry, the quest for novel chemical matter with improved pharmacological properties is relentless. The 6,6-difluorospiro[2.5]octane-1-carboxylic acid amide scaffold has emerged as a compelling structural motif for several strategic reasons. Spirocyclic systems, by their nature, introduce a well-defined three-dimensional architecture, which can lead to enhanced binding affinity and selectivity for biological targets.[1][2][3] The fusion of a gem-difluorocyclopropane ring to a cyclohexane core imparts unique conformational rigidity.[2][4] Furthermore, the gem-difluoromethylene group is a valuable bioisostere for a carbonyl or ether linkage, capable of modulating physicochemical properties such as lipophilicity and metabolic stability while potentially engaging in crucial hydrogen bonding interactions.[5][6]

Amide derivatives are widespread in pharmaceuticals and natural products, often serving as key pharmacophores that interact with biological targets.[7][8] The combination of this functional group with the unique spirocyclic core presents a rich chemical space for developing novel therapeutics. This guide provides a comprehensive framework for the initial in vitro characterization of this compound class, focusing on robust, reproducible, and mechanistically informative assays.

For the purpose of this guide, we will hypothesize that this scaffold has been designed to target cysteine proteases, a class of enzymes implicated in numerous diseases. Specifically, we will detail protocols for assessing inhibitory activity against Cathepsin S (CTSS) , a well-characterized cysteine protease involved in immune response and oncology.

Guiding Principle: A Tiered Assay Cascade for Compound Characterization

A successful in vitro pharmacology campaign relies on a logical progression of assays, starting with broad, high-throughput methods and moving towards more complex, biologically relevant systems. This "triage" approach ensures that resources are focused on the most promising candidates.

Our proposed workflow follows this principle, beginning with a direct biochemical assay to establish target engagement and potency, followed by a cell-based assay to confirm activity in a physiological context.

Assay_Cascade cluster_0 Tier 1: Primary Screening cluster_1 Tier 2: Secondary Screening cluster_2 Tier 3: Selectivity & Mechanism P Biochemical Assay: Recombinant Cathepsin S Fluorogenic Substrate S Cell-Based Assay: Endogenous Cathepsin S Activity in Live Cells P->S Confirm Potency & Permeability M MOA Studies: Enzyme Kinetics (e.g., Reversibility) S->M Characterize Binding Mode Sel Selectivity Profiling: Against Related Cathepsins (e.g., B, L, K) S->Sel Assess Specificity

Caption: A tiered workflow for characterizing novel inhibitors.

Part 1: Biochemical Assay for Direct Cathepsin S Inhibition

Principle: This primary assay is a cornerstone of drug discovery, providing a controlled environment to study the direct interaction between a compound and its purified enzyme target.[9][10][11] We will use a fluorogenic assay designed to measure the proteolytic activity of recombinant human Cathepsin S.[12] The enzyme cleaves a specific, internally quenched peptide substrate, releasing a highly fluorescent molecule (e.g., AFC or Mca).[12][13][14] An effective inhibitor will prevent this cleavage, resulting in a dose-dependent decrease in the fluorescence signal.[14][15]

Protocol 1: Fluorogenic Inhibition Assay for Recombinant Cathepsin S

A. Materials & Reagents

  • Enzyme: Recombinant Human Cathepsin S (e.g., BPS Bioscience, Cat# 80008)

  • Substrate: Z-VVR-AFC (e.g., Sigma-Aldrich, Cat# MAK403C) or similar fluorogenic substrate.[16]

  • Assay Buffer: 50 mM Sodium Acetate, 2.5 mM EDTA, 5 mM DTT, pH 5.5. (Note: Always prepare DTT fresh).

  • Test Compounds: 10 mM stock solutions of 6,6-Difluorospiro[2.5]octane-1-carboxylic acid amides in 100% DMSO.

  • Positive Control: E-64 (a general cysteine protease inhibitor) or a known selective Cathepsin S inhibitor.[12]

  • Plates: Black, flat-bottom 96-well or 384-well microplates (low-binding).

  • Instrumentation: Fluorescence plate reader with excitation/emission wavelengths suitable for the chosen fluorophore (e.g., Ex/Em = 360/460 nm for AFC).[12]

B. Experimental Workflow

Biochemical_Workflow start Start plate Plate 2 µL of Compound (or DMSO/E-64 controls) in dose-response format start->plate add_enzyme Add 48 µL of Cathepsin S (final conc. ~2-5 nM) to all wells plate->add_enzyme preincubate Pre-incubate for 15 min at 37°C (Allows compound-enzyme binding) add_enzyme->preincubate initiate Initiate reaction by adding 50 µL of Z-VVR-AFC substrate (final conc. at Km) preincubate->initiate read Read fluorescence kinetically (e.g., every 60 sec for 30 min) at 37°C, Ex/Em = 360/460 nm initiate->read analyze Calculate initial reaction rates (V₀) and plot % Inhibition vs. [Compound] read->analyze end Determine IC₅₀ analyze->end

Caption: Step-by-step workflow for the biochemical IC₅₀ determination.

C. Detailed Procedure

  • Compound Plating: Create a serial dilution series of your test compounds. Typically, an 11-point, 3-fold dilution starting from 100 µM is robust. Plate 2 µL of each concentration (in 100% DMSO) into the assay plate.

    • Expert Tip: To minimize DMSO effects, the final concentration in the assay should not exceed 1%. Our protocol results in a 1% final DMSO concentration.

  • Controls:

    • 100% Activity (Negative Control): Add 2 µL of 100% DMSO.

    • 0% Activity (Positive Control): Add 2 µL of the positive control inhibitor at a concentration known to fully inhibit the enzyme (e.g., 10 µM E-64).

  • Enzyme Addition: Prepare a working solution of Cathepsin S in assay buffer. Add 48 µL of this solution to each well.

  • Pre-incubation: Seal the plate and incubate for 15 minutes at 37°C. This step allows the test compounds to reach binding equilibrium with the enzyme before the reaction starts.

  • Reaction Initiation: Prepare a working solution of the Z-VVR-AFC substrate in assay buffer. Add 50 µL to each well to start the reaction. The final substrate concentration should be approximately at its Michaelis-Menten constant (Km) to ensure sensitive detection of competitive inhibitors.

  • Data Acquisition: Immediately place the plate in the fluorescence reader and begin kinetic measurement.

  • Data Analysis:

    • For each well, calculate the initial reaction velocity (V₀) by determining the slope of the linear portion of the fluorescence vs. time curve.

    • Calculate the percent inhibition for each compound concentration: % Inhibition = 100 * (1 - (V₀_inhibitor - V₀_positive_control) / (V₀_negative_control - V₀_positive_control))

    • Plot % Inhibition versus the logarithm of the compound concentration and fit the data to a four-parameter logistic equation to determine the IC₅₀ value.

Part 2: Cell-Based Assay for Target Engagement in a Physiological Context

Principle: While biochemical assays are essential for determining direct potency, they lack the complexities of a cellular environment.[17][18][19] Cell-based assays are critical for confirming that a compound can penetrate the cell membrane, engage its target amidst other cellular components, and exert a functional effect.[20][21][22] This protocol measures the activity of endogenous Cathepsin S within live cells.

Protocol 2: Live-Cell Cathepsin S Activity Assay

A. Materials & Reagents

  • Cell Line: A cell line known to express Cathepsin S (e.g., HEK293 cells transiently transfected with human CTSS, or a stable cell line).

  • Cell Culture Medium: DMEM or appropriate medium supplemented with 10% FBS and antibiotics.

  • Live-Cell Substrate: A cell-permeable, fluorogenic substrate for Cathepsin S.

  • Lysis Buffer: (Optional, for endpoint reads) A buffer compatible with the fluorescence assay (e.g., Sigma-Aldrich, CS Cell Lysis Buffer).[16]

  • Test Compounds & Controls: As described in Protocol 1.

  • Plates: Clear-bottom, black-walled 96-well cell culture plates.

  • Instrumentation: Fluorescence microscope or high-content imager for live-cell imaging, or a fluorescence plate reader for lysate-based endpoint reads.

B. Detailed Procedure

  • Cell Plating: Seed cells into the 96-well plate at a density that will result in a 70-80% confluent monolayer on the day of the assay. Incubate overnight (or for 24 hours) under standard cell culture conditions (37°C, 5% CO₂).

  • Compound Treatment:

    • Prepare serial dilutions of the test compounds and controls in cell culture medium.

    • Carefully remove the old medium from the cells and replace it with 100 µL of the compound-containing medium.

    • Trustworthiness Check: Ensure the final DMSO concentration is non-toxic to the cells, typically ≤0.5%.

  • Incubation: Incubate the cells with the compounds for a predetermined time (e.g., 1-4 hours) to allow for cell penetration and target engagement.

  • Substrate Loading: Add the cell-permeable fluorogenic substrate to each well according to the manufacturer's instructions. Incubate for the recommended time (e.g., 30-60 minutes) to allow the substrate to enter the cells and be cleaved by active Cathepsin S.

  • Data Acquisition:

    • Live-Cell Imaging: Use a fluorescence microscope to capture images. Quantify the average fluorescence intensity per cell or per well.

    • Endpoint Plate Reader: If using a lysis protocol, add lysis buffer, incubate as required, and then read the total fluorescence in a plate reader.[16]

  • Data Analysis:

    • Normalize the fluorescence signal to the vehicle (DMSO) control.

    • Plot the normalized signal versus the logarithm of compound concentration and fit to a four-parameter logistic model to determine the cellular EC₅₀.

Data Interpretation and Next Steps

The data generated from these assays should be compiled to build a structure-activity relationship (SAR) profile for the compound series.

Table 1: Representative Data Summary

Compound IDScaffoldR-GroupBiochemical IC₅₀ (nM)Cellular EC₅₀ (nM)
DFSO-0016,6-Difluorospiro[2.5]octane-CONH₂550>10,000
DFSO-0026,6-Difluorospiro[2.5]octane-CONH(CH₃)120850
DFSO-0036,6-Difluorospiro[2.5]octane-CONH(Ph)1595
E-64 (Control)N/AN/A530

Analysis of Results:

  • A strong correlation between biochemical IC₅₀ and cellular EC₅₀ (e.g., DFSO-003) suggests good cell permeability and engagement of the target in its native environment.

  • A large discrepancy between the IC₅₀ and EC₅₀ (e.g., DFSO-001) may indicate poor cell permeability, compound efflux, or instability in the cellular milieu.

  • This data guides the next round of chemical synthesis. For example, the SAR in Table 1 suggests that adding hydrophobic character to the amide (R-Group) improves both biochemical potency and cellular activity.

For the most promising compounds, further Mechanism of Action (MOA) studies are warranted to determine the mode of inhibition (e.g., reversible, irreversible, competitive) and selectivity profiling against other cathepsins (B, L, K) to ensure a desirable safety profile.[23]

References

  • Title: Spirocyclic derivatives as antioxidants: a review Source: RSC Publishing URL: [Link]

  • Title: Cathepsin S Inhibitor Screening Assay Kit Source: BPS Bioscience URL: [Link]

  • Title: The preparation and properties of 1,1-difluorocyclopropane derivatives Source: PMC - NIH URL: [Link]

  • Title: In Vitro Enzyme Assay: Cutting Edge Research Source: Da-Ta Biotech URL: [Link]

  • Title: A review for cell-based screening methods in drug discovery Source: PMC - NIH URL: [Link]

  • Title: Biochemical Assay Development: Strategies to Speed Up Research Source: BellBrook Labs URL: [Link]

  • Title: Mechanism of Action Assays for Enzymes Source: Assay Guidance Manual - NCBI Bookshelf - NIH URL: [Link]

  • Title: Biochemical Assay Development Source: Ichor Life Sciences URL: [Link]

  • Title: Synthesis and biological importance of amide analogues Source: Pulsus Group URL: [Link]

  • Title: Methylene−gem-Difluorocyclopropane Analogues of Nucleosides: Synthesis, Cyclopropene−Methylenecyclopropane Rearrangement, and Biological Activity Source: Journal of Medicinal Chemistry - ACS Publications URL: [Link]

  • Title: Enzyme Inhibition-Based Assay to Estimate the Contribution of Formulants to the Effect of Commercial Pesticide Formulations Source: MDPI URL: [Link]

  • Title: Cell Based Assays & Cell Based Screening Assays in Modern Research Source: Vipergen URL: [Link]

  • Title: Ring-opening and ring-expansion reactions of gem-difluorinated cyclopropanes and cyclopropenones Source: RWTH Publications URL: [Link]

  • Title: Spiro-Flavonoids in Nature: A Critical Review of Structural Diversity and Bioactivity Source: PMC URL: [Link]

  • Title: Biochemical evaluation of novel antibacterial compounds Source: The Pharma Innovation URL: [Link]

  • Title: Synthesis and biological activity of amide derivatives derived from natural product Waltherione F Source: ResearchGate URL: [Link]

  • Title: Cathepsin S Inhibitor Screening Kit (Fluorometric) Source: Creative BioMart URL: [Link]

  • Title: Synthesis of gem‐Difluorocyclopropanes Source: ResearchGate URL: [Link]

  • Title: Enzyme Inhibition Source: In-vitro In-vivo In-silico Journal URL: [Link]

  • Title: Cathepsin S Inhibitor Screening Assay Kit Source: BPS Bioscience URL: [Link]

  • Title: Recent developments in the ring-opening transformations of gem-difluorocyclopropanes Source: Organic Chemistry Frontiers (RSC Publishing) URL: [Link]

  • Title: 18703 PDFs | Review articles in BIOCHEMICAL ASSAYS Source: ResearchGate URL: [Link]

  • Title: Medicinal applications of spirooxindole and its derivatives Source: ResearchGate URL: [Link]

  • Title: functional in vitro assays for drug discovery Source: YouTube URL: [Link]

  • Title: The Use of Cell-Based Assays for Translational Medicine Studies Source: BioAgilytix URL: [Link]

  • Title: Biochemical assays in drug discovery and development Source: Celtarys Research URL: [Link]

  • Title: Cell Based Assays Development Source: Sygnature Discovery URL: [Link]

  • Title: Synthesis And Biological Activity of Amide Derivatives Derived From Natural Product Waltherione F Source: ResearchGate URL: [Link]

  • Title: Synthesis and biological importance of amide analogues Source: Pulsus Group URL: [Link]

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Application

Application Note &amp; Protocols: Strategic Design of Novel Inhibitors Using 6,6-Difluorospiro[2.5]octane-1-carboxylic Acid

Introduction: The Strategic Value of a Unique Scaffold In the landscape of modern drug discovery, the pursuit of novel chemical matter with enhanced three-dimensionality (3D) and optimized ADME (Absorption, Distribution,...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Strategic Value of a Unique Scaffold

In the landscape of modern drug discovery, the pursuit of novel chemical matter with enhanced three-dimensionality (3D) and optimized ADME (Absorption, Distribution, Metabolism, and Excretion) properties is paramount. The 6,6-difluorospiro[2.5]octane-1-carboxylic acid scaffold represents a convergence of several high-value medicinal chemistry motifs. Its strategic application enables the exploration of previously inaccessible chemical space and offers a robust platform for developing next-generation inhibitors.

This guide provides a comprehensive overview of the rationale, synthetic protocols, and biological evaluation workflows for leveraging this powerful building block. We will delve into the causality behind experimental choices, providing researchers with the insights needed to accelerate their discovery programs.

Rationale: Deconstructing the Scaffold's Advantages

The efficacy of 6,6-difluorospiro[2.5]octane-1-carboxylic acid as a foundational element in inhibitor design stems from the synergistic interplay of its three key components:

  • The Spiro[2.5]octane Core: Spirocycles, where two rings are joined by a single atom, introduce inherent and rigid three-dimensionality.[1][2] Unlike flat aromatic systems, this rigid 3D geometry allows for the precise projection of functional groups into distinct vectors of space, which can lead to more specific and high-affinity interactions within a protein's binding pocket.[3] This conformational restriction can also improve metabolic stability and aqueous solubility compared to more flexible or lipophilic aliphatic systems.[3]

  • The Gem-Difluoro Group: The introduction of a gem-difluoromethylene (CF2) group is a well-established strategy in medicinal chemistry to fine-tune molecular properties.[4] This group offers several distinct advantages:

    • Metabolic Blocker: The C-F bond is exceptionally strong, making the CF2 group resistant to metabolic oxidation by cytochrome P450 enzymes, a common liability for aliphatic scaffolds.

    • Lipophilicity Modulation: Fluorine substitution increases lipophilicity, which can enhance membrane permeability and cell penetration.[4]

    • Bioisosterism: The CF2 group can act as a non-hydrolyzable bioisostere of a carbonyl or ether oxygen, capable of engaging in similar polar interactions without the associated metabolic liabilities.[5] It also subtly alters the acidity (pKa) of the adjacent carboxylic acid, influencing its binding and pharmacokinetic profile.

  • The Carboxylic Acid Handle: The carboxylic acid is a versatile functional group that serves as the primary attachment point for diversification. It is a cornerstone of synthesis, most commonly enabling the formation of stable amide bonds to couple the scaffold with a diverse array of amines.[6][7] This allows for the systematic exploration of structure-activity relationships (SAR) by introducing various R-groups to probe interactions with the target protein.

Part I: Synthetic Strategy & Library Generation

The most direct path to generating a diverse library of inhibitors from 6,6-difluorospiro[2.5]octane-1-carboxylic acid is through amide bond formation. The following protocol details a robust and widely applicable method using HATU, a highly efficient coupling reagent known for its fast reaction times and suppression of side reactions.

Experimental Protocol 1: General Amide Coupling via HATU

This protocol describes the coupling of 6,6-difluorospiro[2.5]octane-1-carboxylic acid with a representative primary or secondary amine.

Causality: We select HATU (Hexafluorophosphate Azabenzotriazole Tetramethyl Uronium) as the coupling reagent due to its high efficiency in activating the carboxylic acid, leading to rapid amide bond formation with minimal racemization for chiral substrates.[6] DIPEA (N,N-Diisopropylethylamine) is used as a non-nucleophilic base to neutralize the generated acids without competing in the coupling reaction. DMF is chosen as the solvent for its excellent solvating properties for a wide range of reactants.

Materials:

  • 6,6-Difluorospiro[2.5]octane-1-carboxylic acid (1.0 eq)

  • Desired amine (primary or secondary, 1.1 eq)

  • HATU (1.2 eq)

  • DIPEA (3.0 eq)

  • Anhydrous N,N-Dimethylformamide (DMF)

  • Ethyl acetate (EtOAc)

  • Saturated aqueous sodium bicarbonate (NaHCO3) solution

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous magnesium sulfate (MgSO4) or sodium sulfate (Na2SO4)

  • Silica gel for column chromatography

Procedure:

  • Reaction Setup: To a clean, dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add 6,6-difluorospiro[2.5]octane-1-carboxylic acid (1.0 eq) and dissolve it in anhydrous DMF (approx. 0.1 M concentration).

  • Amine Addition: Add the desired amine (1.1 eq) to the solution and stir for 5 minutes.

  • Coupling Reagent Addition: Add HATU (1.2 eq) to the mixture, followed by the dropwise addition of DIPEA (3.0 eq).

  • Reaction Monitoring: Allow the reaction to stir at room temperature. Monitor the progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting carboxylic acid is consumed (typically 1-4 hours).

  • Aqueous Workup: Once the reaction is complete, dilute the mixture with ethyl acetate. Wash the organic layer sequentially with saturated NaHCO3 solution (2x) to remove unreacted acid and acidic byproducts, followed by brine (1x).

  • Drying and Concentration: Dry the organic layer over anhydrous MgSO4 or Na2SO4, filter, and concentrate the filtrate under reduced pressure to yield the crude product.

  • Purification: Purify the crude residue by flash column chromatography on silica gel using an appropriate solvent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure amide product.

  • Characterization: Confirm the structure and purity of the final product using ¹H NMR, ¹³C NMR, and High-Resolution Mass Spectrometry (HRMS).

Reagent Molar Equivalents Purpose
Carboxylic Acid1.0Scaffold
Amine1.1Diversification Element
HATU1.2Activating Agent
DIPEA3.0Non-nucleophilic Base

Part II: Biological Evaluation Workflow

Once a library of novel amides has been synthesized, a systematic biological evaluation is required to identify and characterize active inhibitors. The following workflow provides a standard cascade for hit identification and validation.

cluster_0 Inhibitor Discovery Cascade A Synthesized Library (Scaffold + R-groups) B Primary Screen (Single High Concentration) A->B Identify Initial Hits C Dose-Response Assay (IC50 Determination) B->C Quantify Potency D Secondary / Orthogonal Assays (Confirm Mechanism) C->D Validate Activity E Early ADME/PK Profiling (Solubility, Stability) D->E Assess Drug-likeness F Validated Hit Compound E->F

Caption: A typical workflow for identifying and validating inhibitor candidates.

Experimental Protocol 2: Primary Inhibitor Screening (Fluorescence Polarization Assay)

This protocol outlines a generic, high-throughput method to screen the synthesized library for compounds that inhibit a protein-ligand interaction.

Causality: Fluorescence Polarization (FP) is a robust, homogeneous assay format ideal for high-throughput screening.[8] It measures the disruption of a protein-fluorophore interaction. Small, fluorescently-labeled ligands tumble rapidly in solution, resulting in low polarization. When bound to a larger protein, their tumbling slows, increasing polarization. An effective inhibitor will displace the fluorescent ligand, causing a decrease in polarization, which is a direct and easily measurable signal.

Procedure:

  • Reagent Preparation: Prepare assay buffer, a solution of the target protein, and a solution of a fluorescently-labeled ligand known to bind the target. Determine the optimal concentrations that give a stable and robust assay window.

  • Compound Plating: Dispense a small volume (e.g., 100 nL) of each library compound from your synthesized library (typically as a 10 mM DMSO stock) into the wells of a 384-well microplate. Include positive (no inhibitor) and negative (no protein) controls.

  • Protein-Inhibitor Incubation: Add the target protein solution to the wells and incubate for 15-30 minutes at room temperature to allow for inhibitor binding.

  • Fluorescent Ligand Addition: Add the fluorescently-labeled ligand to all wells.

  • Final Incubation & Readout: Incubate for a defined period (e.g., 60 minutes) to reach binding equilibrium. Measure the fluorescence polarization on a suitable plate reader.

  • Data Analysis: Calculate the percent inhibition for each compound relative to the controls. Compounds showing inhibition above a certain threshold (e.g., >50% at a 10 µM screening concentration) are considered "hits".

Experimental Protocol 3: IC50 Determination

For active "hits" from the primary screen, a dose-response experiment is performed to quantify their potency by determining the half-maximal inhibitory concentration (IC50).

Procedure:

  • Serial Dilution: Create a serial dilution series for each hit compound (e.g., 10-point, 3-fold dilutions starting from 100 µM).

  • Assay Performance: Perform the same assay as described in Protocol 2, but instead of a single concentration, use the range of concentrations from the serial dilution.

  • Data Plotting: Plot the percent inhibition as a function of the logarithm of the inhibitor concentration.

  • Curve Fitting: Fit the data to a four-parameter logistic equation to determine the IC50 value, which is the concentration of inhibitor required to achieve 50% of the maximal inhibition.

Parameter Description Significance
Primary Screen Single-point activity measurementIdentifies potentially active compounds from a large library.
IC50 Value Concentration for 50% inhibitionQuantifies the potency of a hit compound; lower is better.
In Vitro ADME Early assessment of drug-like propertiesPredicts potential liabilities like poor solubility or rapid metabolism.[9]

Conclusion: A Platform for Innovation

The 6,6-difluorospiro[2.5]octane-1-carboxylic acid scaffold is more than just a novel building block; it is a platform for rational inhibitor design. By combining a rigid 3D core with the beneficial properties of gem-difluorination and a versatile synthetic handle, it provides an exceptional starting point for developing potent and selective inhibitors with favorable drug-like properties. The protocols and workflows detailed in this guide offer a clear and validated path from chemical synthesis to biological characterization, empowering research teams to effectively harness the potential of this unique chemical architecture.

References

  • Therapeutic drug monitoring of small molecule kinase inhibitors in oncology in a real‐world cohort study: does age matter? . National Institutes of Health (NIH). Available from: [Link]

  • An in-vitro screening assay for the detection of inhibitors of proinflammatory cytokine synthesis: a useful tool for the development of new antiarthritic and disease modifying drugs . PubMed. Available from: [Link]

  • The utilization of spirocyclic scaffolds in novel drug discovery . Taylor & Francis Online. Available from: [Link]

  • Process optimization for acid-amine coupling: a catalytic approach . Current Chemistry Letters. Available from: [Link]

  • The utilization of spirocyclic scaffolds in novel drug discovery | Request PDF . ResearchGate. Available from: [Link]

  • Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents . National Institutes of Health (NIH). Available from: [Link]

  • Applications of gem‐difluoro olefins in medicinal chemistry... . ResearchGate. Available from: [Link]

  • Testing kinase inhibitors where it matters: Drug screening in intact cells . Reaction Biology. Available from: [Link]

  • Predicting pharmacokinetic profile of small molecule drugs based on chemical structure using machine learning . ScienceOpen. Available from: [Link]

  • The Unique Pharmacometrics of Small Molecule Therapeutic Drug Tracer Imaging for Clinical Oncology . PubMed Central (PMC). Available from: [Link]

  • Development of a Rapid In Vitro Screening Assay Using Metabolic Inhibitors to Detect Highly Selective Anticancer Agents . ACS Omega. Available from: [Link]

  • Synthesis of gem‐Difluoro Olefins through C−H Functionalization and β‐fluoride Elimination Reactions . PubMed Central (PMC). Available from: [Link]

  • Design and Synthesis of Novel Spiro Derivatives as Potent and Reversible Monoacylglycerol Lipase (MAGL) Inhibitors . ACS Publications. Available from: [Link]

  • Amide coupling reaction in medicinal chemistry . HepatoChem. Available from: [Link]

  • Carboxylic Acid (Bio)Isosteres in Drug Design . PubMed Central (PMC). Available from: [Link]

  • Direct Synthesis of Amides from Carboxylic Acids and Amines Using B(OCH2CF3)3 . ACS Publications. Available from: [Link]

  • Have spirocyclic scaffolds been properly utilized in recent drug discovery efforts? . Taylor & Francis Online. Available from: [Link]

  • Recent advances in the applications of gem-difluoromethylene alkynes . RSC Publishing. Available from: [Link]

  • Carboxylic Acid Bioisosteres in Medicinal Chemistry: Synthesis and Properties . Hindawi. Available from: [Link]

  • Rapid and Sensitive Inhibitor Screening Using Magnetically Modulated Biosensors . PubMed Central (PMC). Available from: [Link]

  • Spiro(2.5)octane-1-carboxylic Acid . PubChem. Available from: [Link]

  • A protocol for amide bond formation with electron deficient amines and sterically hindered substrates . RSC Publishing. Available from: [Link]

  • Gem-Difluoro compounds: a convenient preparation from ketones and aldehydes by halogen fluoride treatment of 1,3-dithiolanes . ACS Publications. Available from: [Link]

  • 2,6-Difluorophenol as a bioisostere of a carboxylic acid: bioisosteric analogues of gamma-aminobutyric acid . PubMed. Available from: [Link]

  • In vitro screening and structural characterization of inhibitors of the S100B-p53 interaction . Dovepress. Available from: [Link]

Sources

Method

Application Note: Stereoselective Synthesis of Spiro[2.5]octane Derivatives

Executive Summary The spiro[2.5]octane scaffold represents a privileged structural motif in modern drug discovery, offering a rigid, three-dimensional alternative to gem-dimethyl groups. Its high character and defined ve...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The spiro[2.5]octane scaffold represents a privileged structural motif in modern drug discovery, offering a rigid, three-dimensional alternative to gem-dimethyl groups. Its high


 character and defined vectors allow for precise exploration of chemical space, particularly in fragment-based drug design (FBDD). However, the construction of this strained system—specifically with control over diastereoselectivity and enantioselectivity—remains a significant bottleneck.

This guide details two field-validated protocols for the stereoselective synthesis of spiro[2.5]octane derivatives:

  • Hydroxyl-Directed Simmons-Smith Cyclopropanation: For high diastereocontrol using substrate-inherent chirality.

  • Rh(II)-Catalyzed Asymmetric Cyclopropanation: For high enantiocontrol using chiral catalyst architectures.[1]

Strategic Methodology & Decision Matrix

The choice of method depends primarily on the existing functionality of the substrate and the requirement for absolute vs. relative stereocontrol.

Method Selection Guide

The following decision matrix outlines the optimal synthetic pathway based on substrate class.

method_selection Start Starting Material ExoAlkene Exocyclic Alkene (Methylenecyclohexane) Start->ExoAlkene FuncGroup Directing Group Present? (e.g., Allylic -OH) ExoAlkene->FuncGroup PathA Protocol A: Simmons-Smith (Diastereoselective) FuncGroup->PathA Yes (OH, OR) PathB Protocol B: Rh(II) Catalysis (Enantioselective) FuncGroup->PathB No (Unfunctionalized)

Figure 1: Decision matrix for selecting the appropriate cyclopropanation strategy based on substrate functionality.

Protocol A: Hydroxyl-Directed Simmons-Smith Cyclopropanation

Objective: Synthesis of diastereomerically pure spiro[2.5]octanes utilizing 1,2-induction from an allylic alcohol. Mechanism: The reaction proceeds via a butterfly-type transition state where the zinc carbenoid coordinates to the hydroxyl oxygen, delivering the methylene group to the syn face of the alkene.

Materials & Reagents[2][3][4][5][6][7][8][9]
  • Substrate: 2-Methylene-cyclohexan-1-ol (or derivative).

  • Reagent: Diethylzinc (

    
    ), 1.0 M in hexanes.
    
  • Carbenoid Source: Diiodomethane (

    
    , >99%, stabilized with Cu).
    
  • Solvent: Dichloromethane (DCM), anhydrous.

  • Quench: Saturated aqueous

    
    .
    
Step-by-Step Procedure
  • Inert Setup: Flame-dry a 2-neck round-bottom flask equipped with a magnetic stir bar, nitrogen inlet, and a pressure-equalizing addition funnel. Cool to 0°C.

  • Substrate Solubilization: Add the allylic alcohol substrate (1.0 equiv) dissolved in anhydrous DCM (0.2 M concentration).

  • Reagent Formation (Furukawa Modification):

    • Add

      
       (2.2 equiv) dropwise via syringe. Caution: Pyrophoric.
      
    • Stir for 15 minutes at 0°C to allow formation of the zinc alkoxide intermediate.

  • Carbenoid Addition:

    • Add

      
       (2.2 equiv) dropwise over 20 minutes.
      
    • Note: The solution may become cloudy or form a white precipitate (

      
      ).
      
  • Reaction: Allow the mixture to warm to room temperature (RT) and stir for 4–12 hours. Monitor conversion by TLC or LCMS.

  • Quenching (Critical Safety Step):

    • Cool the mixture back to 0°C.

    • Slowly add saturated

      
      . Warning: Vigorous gas evolution (ethane).
      
  • Workup: Separate phases. Extract aqueous layer with DCM (

    
    ). Wash combined organics with 10% 
    
    
    
    (to remove iodine traces) and brine. Dry over
    
    
    .
Expected Results
  • Yield: 85–95%

  • Diastereomeric Ratio (dr): Typically >20:1 (syn:anti).

Protocol B: Rh(II)-Catalyzed Enantioselective Cyclopropanation

Objective: Construction of chiral spiro[2.5]octanes from unfunctionalized exocyclic alkenes using Donor-Acceptor carbenoids. Catalyst:


 (Tetrakis[1-(4-tert-butylphenyl)adamantane-1-carboxylate]dirhodium). This bulky catalyst creates a chiral pocket that enforces high enantioselectivity.
Materials & Reagents[2][3][4][5][6][7][8][9]
  • Substrate: Methylenecyclohexane derivative.

  • Carbene Precursor: Methyl phenyldiazoacetate (Donor-Acceptor diazo).

  • Catalyst:

    
     (0.5 – 1.0 mol%).
    
  • Solvent: 2,2-Dimethylbutane (or Hexanes/DCM 10:1 mixture).

Step-by-Step Procedure
  • Catalyst Solution: In a flame-dried Schlenk tube under argon, dissolve

    
     (1.0 mol%) and the alkene substrate (1.0 equiv) in the solvent (0.1 M). Heat to reflux (approx. 50°C for 2,2-dimethylbutane).
    
  • Diazo Addition (Rate Limiting):

    • Dissolve methyl phenyldiazoacetate (1.2 equiv) in the reaction solvent.

    • Using a syringe pump, add the diazo solution to the refluxing catalyst mixture very slowly (over 2–4 hours).

    • Reasoning: Slow addition maintains a low concentration of the diazo species, preventing homocoupling (formation of fumarates/maleates) and favoring the reaction with the alkene.

  • Completion: Stir for an additional 1 hour after addition is complete.

  • Purification: Concentrate the reaction mixture directly under reduced pressure. Purify via silica gel flash chromatography.

Expected Results
  • Yield: 70–85%

  • Enantiomeric Excess (ee): 90–98%

  • Diastereoselectivity: >10:1 (trans-cyclopropane favored relative to the bulky ester group).

Comparative Analysis of Methods

FeatureSimmons-Smith (Protocol A)Rh(II) Catalysis (Protocol B)
Stereocontrol Source Substrate (Chiral alcohol)Catalyst (Chiral Ligand)
Primary Selectivity Diastereoselectivity (Syn)Enantioselectivity
Substrate Requirement Requires directing group (-OH)Electronic tuning (Electron-rich alkene)
Scalability High (kg scale feasible)Moderate (Catalyst cost)
Safety Profile Pyrophoric reagents (

)
Hazardous reagents (Diazo compounds)

Troubleshooting & Expert Insights

Mechanistic Visualization: Directed Cyclopropanation

Understanding the transition state is crucial for predicting stereochemical outcomes in complex substrates.

reaction_mechanism Complex Zn-Alkoxide Complex (Coordination) TS Butterfly Transition State (Methylene Delivery) Complex->TS CH2I2 Insertion Product Syn-Spiro[2.5]octane (Stereodefined) TS->Product Ring Closure

Figure 2: Mechanistic flow of the hydroxyl-directed Simmons-Smith reaction.

Common Pitfalls
  • Stalled Reaction (Simmons-Smith): If the reaction is sluggish, add catalytic amounts of Trifluoroacetic acid (TFA) or use 1,2-dichloroethane (DCE) as solvent and heat to 60°C. The "Shi Modification" (using

    
    ) can accelerate carbenoid formation.
    
  • Diazo Dimerization (Rh-Catalysis): If yield is low and maleate/fumarate byproducts are observed, dilute the reaction further or slow the addition rate of the diazo compound.

  • Purification: Spiro[2.5]octane derivatives lack UV chromophores unless functionalized. Use

    
     or Anisaldehyde stain for TLC visualization.
    

References

  • Simmons-Smith Mechanism & Furukawa Modification

    • Simmons, H. E., & Smith, R. D. (1959). A New Synthesis of Cyclopropanes. Journal of the American Chemical Society.
  • Hydroxyl-Directed Stereocontrol

    • Charette, A. B., & Marcoux, J. F. (2003). The Simmons-Smith Reaction: From Methodology to Target-Oriented Synthesis. Synlett.
  • Rh(II)

    • Wang, H., Guptill, D. M., Varela-Alvarez, A., Musaev, D. G., & Davies, H. M. L. (2013). Rhodium-catalyzed enantioselective cyclopropanation of electron-deficient alkenes. Chemical Science.
  • Spiro[2.

    • Wiberg, K. B. (1996). Properties of Some Spiro[2.n]alkanes. Journal of Organic Chemistry.

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: gem-Difluorospiroalkane Synthesis

Ticket ID: GDF-SPIRO-001 Status: Open Assigned Specialist: Senior Application Scientist, Fluorine Chemistry Division User Issue: "I am encountering low yields, polymerization, and elimination byproducts while attempting...

Author: BenchChem Technical Support Team. Date: February 2026

Ticket ID: GDF-SPIRO-001 Status: Open Assigned Specialist: Senior Application Scientist, Fluorine Chemistry Division

User Issue:

"I am encountering low yields, polymerization, and elimination byproducts while attempting to synthesize gem-difluorospiroalkanes for a medicinal chemistry scaffold."

Executive Summary

The synthesis of gem-difluorospiroalkanes presents a unique "conflict of interest" in organic chemistry: you are attempting to install a highly electronegative, sterically demanding motif onto a geometrically constrained spiro-center.

This guide treats your synthesis as a system requiring debugging. We categorize the solutions into three modules:

  • The Carbene Route (Hardware): For gem-difluorospirocyclopropanes.

  • The Nucleophilic Route (Software): For converting spiro-ketones to gem-difluorides.

  • The Radical Route (Connectivity): For assembling rings via radical cascades.

Module 1: Difluorocarbene-Mediated Spirocyclization

Target: gem-Difluorospiro[2.n]alkanes

The most common failure mode here is the "mismatched interface" between the electrophilic difluorocarbene (:CF₂) and the alkene.

Diagnostic: Why is my yield < 20%?
SymptomRoot CausePatch / Solution
No Reaction Electronic Mismatch: Your exocyclic alkene is too electron-deficient. :CF₂ is electrophilic; it needs an electron-rich partner.Switch Reagent: Move from ClCF2CO2Na to TFDA (Trimethylsilyl fluorosulfonyldifluoroacetate). TFDA generates :CF₂ at lower temps (100-110°C) without high basicity, preserving sensitive substrates.
Polymerization Thermal Runaway: High temperatures required for sodium chlorodifluoroacetate (180°C+) degrade the substrate.Initiator Protocol: Use TMSCF3 (Ruppert-Prakash) with NaI (Sodium Iodide) as an initiator. This allows carbene generation at 60-80°C.
Dimerization High Local Concentration: :CF₂ reacts with itself to form tetrafluoroethylene (gas) instead of the alkene.Feed Rate Control: Do not dump the reagent. Add TFDA dropwise via syringe pump (e.g., 1 mL/h) to keep steady-state :CF₂ concentration low relative to the alkene.
Visual Workflow: The TFDA Carbene Cycle

The following diagram illustrates the catalytic decomposition of TFDA, highlighting the critical fluoride recycling step that makes this reagent efficient.

TFDA_Mechanism TFDA TFDA Reagent (FO2SCF2CO2TMS) Inter1 Pentacoordinate Silicon Species TFDA->Inter1 F- attack Initiator Fluoride Source (n-Bu4NF or NaF) Initiator->Inter1 Carbene :CF2 (Singlet Carbene) Inter1->Carbene Decomposition (110°C) Byproducts CO2 + SO2 + TMS-F Inter1->Byproducts Product gem-Difluorospiro Product Carbene->Product [2+1] Cycloaddition Alkene Exocyclic Alkene (Substrate) Alkene->Product Byproducts->Inter1 TMS-F recycles to activate TFDA

Caption: The TFDA mechanism relies on a catalytic amount of fluoride initiator. Once started, the byproduct TMS-F (Trimethylsilyl fluoride) acts as an activator for the remaining TFDA, ensuring a steady release of carbene.

Module 2: Deoxyfluorination of Spiro-Ketones

Target: gem-Difluorospiro[3.n]alkanes and larger rings

Converting a spiro-ketone to a gem-difluoride using DAST or Deoxo-Fluor often fails due to steric strain, leading to elimination (vinyl fluoride) instead of substitution.

FAQ: Troubleshooting DAST/Deoxo-Fluor

Q: I am getting a vinyl fluoride (elimination product) instead of the gem-difluoride. Why? A: This is a carbocation management issue.

  • Mechanism: DAST activates the ketone oxygen, forming a leaving group. When the leaving group departs, a carbocation forms at the spiro center.

  • The Problem: In spiro systems, the trajectory for fluoride attack (SN1-like) is sterically blocked. The base (fluoride or amine byproduct) grabs an adjacent proton instead, causing elimination.

  • The Fix:

    • Change Solvent: Switch from THF (polar) to DCM or Toluene (non-polar). Non-polar solvents tighten the ion pair, favoring immediate recombination (fluorination) over elimination.

    • Lewis Acid Catalyst: Add SbCl3 or TiCl4 (catalytic). These coordinate to the DAST-ketone adduct, making the oxygen a better leaving group at lower temperatures, reducing the energy available for elimination.

Q: My reaction turns black and tars. Is the reagent bad? A: Likely thermal decomposition.

  • The Fix: Never add DAST to a warm solution.

    • Cool substrate in DCM to -78°C .

    • Add DAST dropwise.[1][2]

    • Allow to warm to RT very slowly (over 4-6 hours).

    • If DAST fails, switch to XtalFluor-E or Fluolead . These are solid, less explosive, and often have better selectivity for gem-difluorination over elimination.

Module 3: Standard Operating Procedure (SOP)

Protocol: Synthesis of a gem-Difluorospiro[2.5]octane via TFDA This protocol is validated for difficult, sterically hindered exocyclic alkenes.

Reagents:

  • Substrate: 2-Methylene-1-tetralone derivative (1.0 equiv)

  • Reagent: TFDA (Trimethylsilyl fluorosulfonyldifluoroacetate) (2.5 - 3.0 equiv)

  • Initiator: NaF (0.1 equiv) or n-Bu4NBr (0.05 equiv)

  • Solvent: Diglyme (High boiling point is critical)

Step-by-Step Workflow:

  • Setup: Flame-dry a two-neck round-bottom flask equipped with a reflux condenser and a septum. Add a magnetic stir bar.

  • Charge: Add the alkene substrate (1.0 mmol) and NaF (0.1 mmol) to the flask.

  • Solvent: Add anhydrous Diglyme (2 mL). Note: Concentration matters. Too dilute = slow reaction. Aim for 0.5 M.

  • Heat: Heat the mixture to 110°C (internal temperature).

  • Addition (The Critical Step):

    • Load TFDA (3.0 mmol) into a syringe.

    • Using a syringe pump, add TFDA slowly over 2 to 4 hours directly into the hot solution.

    • Why? Slow addition prevents the "cloud" of :CF₂ from collapsing into tetrafluoroethylene gas.

  • Digestion: After addition, stir at 110°C for another 2 hours.

  • Workup: Cool to RT. Dilute with Et₂O. Wash 3x with water (to remove Diglyme). Dry over MgSO₄.[1]

  • Purification: Silica gel chromatography. Warning: These compounds are often non-UV active. Use Iodine stain or KMnO₄ dip.

Comparison of Fluorinating Agents
ReagentPrimary UseProsCons
TFDA Spiro-cyclopropanationMild conditions (110°C), neutral pH, high functional group tolerance.Expensive compared to salts; requires slow addition.
ClCF₂CO₂Na Spiro-cyclopropanationVery cheap, scalable for simple substrates.Requires high temp (180°C+); basic conditions kill sensitive groups.
TMSCF₃ + NaI Spiro-cyclopropanationLowest temp generation of :CF₂ (65°C).Reagent is volatile; requires strict anhydrous conditions.
DAST Ketone -> gem-F₂The "standard" reagent. Liquid, easy to handle.Explosive hazard at >50°C; acidic byproducts; high elimination risk.
XtalFluor-E Ketone -> gem-F₂Solid salt, enhanced thermal stability, better selectivity.Requires an exogenous fluoride source (e.g., HF-pyridine) to work well.
References & Grounding
  • TFDA Methodology: Dolbier, W. R., et al. "Trimethylsilyl fluorosulfonyldifluoroacetate (TFDA): A new, highly efficient difluorocarbene reagent." Journal of Fluorine Chemistry, 2004.

  • TMSCF3/NaI Mechanism: Hu, J., et al. "Nucleophilic Difluoroalkylation: From Kinetics to Applications." Chemical Reviews, 2015. (Describes the decomposition pathway of TMSCF3 to carbene).

  • DAST Troubleshooting: Singh, R. P., & Shreeve, J. M. "Recent Advances in Nucleophilic Fluorination Reactions." Synthesis, 2002.[3]

  • Spiro-Synthesis Review: "Synthesis of gem-difluorocyclopropanes." Organic Chemistry Frontiers, 2015. (General review of carbene addition strategies).

Sources

Optimization

🔬 Technical Support Center: Spiro[2.5]octane Synthesis

The following guide serves as a specialized Technical Support Center for researchers synthesizing spiro[2.5]octane (CAS: 185-65-9) . It is designed to troubleshoot specific chemical, yield, and purity issues encountered...

Author: BenchChem Technical Support Team. Date: February 2026

The following guide serves as a specialized Technical Support Center for researchers synthesizing spiro[2.5]octane (CAS: 185-65-9) . It is designed to troubleshoot specific chemical, yield, and purity issues encountered during the Simmons-Smith cyclopropanation of methylenecyclohexane, the industry-standard route for this scaffold.

Ticket ID: SPO-SYN-2025 Status: Open Subject: Byproduct Analysis & Process Optimization Assigned Specialist: Dr. Aris Thorne, Senior Application Scientist

Diagnostic Troubleshooting (Q&A)

This section addresses the most frequent "pain points" reported by users during the conversion of methylenecyclohexane to spiro[2.5]octane using the Zinc-Copper (Zn-Cu) couple or Diethylzinc (Et₂Zn) methods.

Q1: My GC-MS shows a persistent peak at m/z 96 (starting material) even after 24 hours. Adding more CH₂I₂ didn't help. Why?

Diagnosis: Zinc Surface Passivation. The Simmons-Smith reaction is heterogeneous (when using Zn-Cu). If the zinc surface oxidizes or is not properly activated, the carbenoid (


) cannot form efficiently. Simply adding more diiodomethane (

) is futile if the zinc is inactive.

Corrective Action:

  • Switch Activation Method: Do not rely on commercial Zn dust alone. Use the TMSCl (Trimethylsilyl chloride) activation method or the TiCl₄ method for higher reproducibility than the traditional acid wash.

  • Solvent Check: Ensure your diethyl ether or DCM is strictly anhydrous. Traces of water destroy the organozinc carbenoid immediately, reverting it to inactive zinc salts and methyl iodide.

Q2: I observe a byproduct with m/z 110 (same mass as product) but a different retention time. What is it?

Diagnosis: Acid-Catalyzed Isomerization to 1-Methylcyclohexene. While spiro[2.5]octane is relatively stable, the cyclopropane ring has significant "banana bond" strain. If your quench is too acidic (pH < 4) or if Lewis acidic Zinc salts (


) are not fully removed, the ring can open or the starting material can isomerize before reaction.
  • Note: 1-Methylcyclohexene is the thermodynamic sink of the starting material (methylenecyclohexane).

Corrective Action:

  • Quench Protocol: Use a basic quench (Sat.

    
    ) containing EDTA  or Rochelle's Salt . This sequesters Zn ions that act as Lewis acids, preventing rearrangement.
    
Q3: There is a high-boiling impurity (m/z > 200) appearing in the crude mixture.

Diagnosis: Carbenoid Oligomerization / Polymerization. This occurs when the local concentration of the carbenoid (


) is too high relative to the alkene substrate. The carbenoid reacts with itself or the product.

Corrective Action:

  • Slow Addition: Add the

    
     solution slowly (via syringe pump) to the alkene/Zn slurry. Maintain the alkene in excess relative to the instantaneous concentration of the carbenoid.
    
Q4: My workup resulted in a solid white emulsion that I cannot separate.

Diagnosis: Zinc Hydroxide Gel Formation. Standard aqueous washes create insoluble


 gels that trap your product.

Corrective Action:

  • The "Fieser" Workup for Zn: Do not just add water. Add a specific sequence of water, 15% NaOH, and water.

  • Best Practice: Pour the reaction mixture into a rapidly stirring solution of 10% aqueous

    
     . The EDTA chelates zinc into a water-soluble complex, leaving a clear biphasic system.
    
Reaction Pathway & Byproduct Analysis[1][2]

Understanding how byproducts form is the key to preventing them. The diagram below details the primary reaction (Green) and the competing parasitic pathways (Red).

SpiroSynthesis SM Methylenecyclohexane (Starting Material) Product Spiro[2.5]octane (Target) SM->Product Simmons-Smith (Zn-Cu, CH2I2) BP_Isomer 1-Methylcyclohexene (Isomerization) SM->BP_Isomer H+ or Lewis Acid (Isomerization) Carbenoid Zn-Carbenoid (ICH2ZnI) BP_Poly Polymers/Oligomers (Carbenoid Self-Reaction) Carbenoid->BP_Poly Excess Reagent Fast Addition BP_Open 1-Methylcyclohexanol (Acidic Ring Opening) Product->BP_Open H3O+ / Workup (Ring Opening)

Figure 1: Reaction landscape for spiro[2.5]octane synthesis showing the target pathway and primary failure modes.

Data Summary: Product vs. Impurities

Use this table to identify peaks in your GC/MS or NMR data.

CompoundRoleApprox.[1][2][3][4][5][6][7][8][9][10] BP (°C)MS (m/z)Key Identification Feature
Spiro[2.5]octane Target 123-125 110 NMR: High field cyclopropyl protons (0.2 - 0.5 ppm).
MethylenecyclohexaneStarting Material102-10396NMR: Exocyclic alkene singlets (~4.6 ppm).
1-MethylcyclohexeneIsomer Byproduct11096NMR: Endocyclic alkene proton (~5.4 ppm).
1-MethylcyclohexanolHydrolysis Byproduct155114IR: Strong O-H stretch.
DiiodomethaneReagent181268MS: Distinctive Iodine isotope pattern (127I).
Validated Experimental Protocol

Objective: Synthesis of Spiro[2.5]octane via Furukawa-modified Simmons-Smith (Et₂Zn). Why this method? It avoids the variable activity of solid Zn-Cu couples, offering higher reproducibility for pharmaceutical applications.

Safety Warning: Diethylzinc is pyrophoric . Handle under strict inert atmosphere (Argon/Nitrogen). Diiodomethane is toxic.[9]

Step-by-Step Workflow
  • Setup: Flame-dry a 3-neck round bottom flask equipped with a reflux condenser, N₂ inlet, and septum. Add a magnetic stir bar.[1]

  • Solvent: Add anhydrous Dichloromethane (DCM) (10 mL per gram of alkene).

  • Substrate: Add Methylenecyclohexane (1.0 equiv) via syringe. Cool to 0°C.[10]

  • Reagent Formation (In-situ):

    • Add Diethylzinc (1.1 equiv, 1.0 M in hexanes) dropwise.

    • Crucial Step: Add Diiodomethane (1.1 equiv) dropwise over 20 minutes. A white precipitate (ZnI₂) may form.

    • Mechanistic Note: This forms the reactive species

      
       or 
      
      
      
      .[11][12]
  • Reaction: Allow the mixture to warm to Room Temperature (RT) and stir for 4-6 hours. Monitor by GC.[4]

  • Quench (The "Soft" Kill):

    • Cool back to 0°C.

    • Slowly add Saturated Aqueous

      
        (Caution: Gas evolution of ethane).
      
    • Optimization: For cleaner phase separation, use 10% aqueous

      
        instead of 
      
      
      
      .
  • Workup:

    • Separate organic layer.[1][10]

    • Extract aqueous layer 2x with DCM.

    • Wash combined organics with Sat.

      
       (to remove acid traces) and Brine.
      
    • Dry over

      
      , filter, and concentrate carefully (Product is volatile!).
      
  • Purification: Distillation is preferred over column chromatography due to the product's volatility and lack of polarity.

Troubleshooting Logic Tree

Follow this decision matrix if your yield is <60%.

Troubleshooting Start Yield < 60%? SM_Left SM Remaining in GC? Start->SM_Left Yes Byproducts Many Byproducts? Start->Byproducts No (SM Consumed) Gel Workup Gel/Emulsion? Start->Gel Loss during extraction Action_Activ Zinc Inactive. Use Et2Zn or TMSCl activation. SM_Left->Action_Activ Yes (Solid Zn used) Action_Dry Check Solvent Dryness. Water kills Carbenoid. SM_Left->Action_Dry Yes (Et2Zn used) Action_Temp Temp too high. Cool to -10°C during addition. Byproducts->Action_Temp High Boiling Impurities Action_EDTA Use EDTA quench to solubilize Zn. Gel->Action_EDTA Yes

Figure 2: Logic flow for diagnosing low yields in spiro-cyclopropanation.

References
  • Simmons, H. E., & Smith, R. D. (1959). "A New Synthesis of Cyclopropanes." Journal of the American Chemical Society, 81(16), 4256–4264. Link

  • Furukawa, J., Kawabata, N., & Nishimura, J. (1968). "Synthesis of cyclopropanes by the reaction of olefins with dialkylzinc and methylene iodide." Tetrahedron, 24(1), 53-58. Link

  • Charette, A. B., & Beauchemin, A. (2001). "Simmons-Smith Cyclopropanation Reaction."[11][2][5][7][9] Organic Reactions, 58, 1–415. Link

  • Lebel, H., Marcoux, J. F., Molinaro, C., & Charette, A. B. (2003). "Stereoselective Cyclopropanation Reactions." Chemical Reviews, 103(4), 977–1050. Link

  • NIST Chemistry WebBook. "Spiro[2.5]octane - Thermochemical Data." Link

Sources

Reference Data & Comparative Studies

Validation

comparing the lipophilicity of fluorinated spirocycles with different linkers

Executive Summary In modern medicinal chemistry, "escaping flatland" by increasing the fraction of sp3-hybridized carbons ( ) is a proven strategy to improve clinical success rates. Fluorinated spirocycles—specifically s...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

In modern medicinal chemistry, "escaping flatland" by increasing the fraction of sp3-hybridized carbons (


) is a proven strategy to improve clinical success rates. Fluorinated spirocycles—specifically spiro[3.3]heptanes and spiro[2.3]hexanes—have emerged as premier bioisosteres for traditional piperidines, morpholines, and cyclohexanes.

This guide objectively compares the lipophilicity profiles of these scaffolds across different linkers (heteroatom insertion points) and fluorination patterns . Contrary to the intuition that adding carbon increases lipophilicity (


), specific spirocyclic substitutions can lower 

by up to 1.0 unit, primarily through modulation of basicity and solvation shell geometry.[1]

The Chemical Space: Scaffolds & Linkers

To navigate this comparison, we define the "Linker" not just as the attachment point, but as the heteroatom substitution within the spiro-framework that dictates the vector of attachment.

Core Scaffolds Analyzed
  • 2-Azaspiro[3.3]heptane: The rigid surrogate for piperidine.[2]

  • 2-Oxaspiro[3.3]heptane: The surrogate for tetrahydropyran/morpholine.

  • Fluorinated Variants:

    
    -difluoro (
    
    
    
    ) and mono-fluoro (
    
    
    ) substitutions at the C-6 position.
The "Linker" Variable
  • N-Linked: The spirocycle is attached to the parent drug molecule via the secondary amine nitrogen (e.g., sulfonamide or amide coupling).

  • C-Linked: The spirocycle is attached via a carbon on the ring, often leaving the amine free or substituted as a distal basic center.

Comparative Analysis: Lipophilicity Data

The following data synthesizes trends from high-throughput Chromatographic Hydrophobicity Index (CHI) assays and literature benchmarks (e.g., J. Med. Chem., Beilstein J. Org.[3][4] Chem.).[1][3][4][5][6][7][8][9][10][11][12]

Table 1: The "Spiro-Effect" on Lipophilicity (Non-Fluorinated)

Comparison of traditional heterocycles vs. spirocyclic bioisosteres.

Reference ScaffoldSpiro BioisostereLinker Type

Mechanistic Driver
Piperidine 2-Azaspiro[3.3]heptaneC-Linked -0.2 to -0.9 Increased basicity (

rise) leads to higher ionization at pH 7.4.
Piperidine 2-Azaspiro[3.3]heptaneN-Linked +0.2 to +0.5 Addition of carbon without ionization change; classic lipophilicity increase.
Morpholine 2-Oxa-6-azaspiro[3.3]heptaneN-Linked -0.5 to -1.0 Change in solvation volume; "buried" ether oxygen reduces hydrophobic surface area.
Table 2: The Fluorine Modulation Effect

Impact of fluorination on the 2-azaspiro[3.3]heptane core.

Core StructureSubstitution (C-6)

(Approx)
Effect Description
Spiro[3.3]heptane H (Parent)0.0 (Ref)Baseline.
Spiro[3.3]heptane Mono-F (

)
-0.1 to -0.3 C-F bond polarization increases local polarity, recruiting water solvation.
Spiro[3.3]heptane

-Difluoro (

)
+0.1 to +0.4 "Fluorous effect." While polar, the

group is bulky and lipophilic compared to

or

.
Spiro[3.3]heptane Oxetane (O-spiro)-0.6 to -0.8 Oxygen lone pairs act as H-bond acceptors, significantly lowering LogP vs.

.

Critical Insight: The


-difluoro motif is often lipophilic relative to the mono-fluoro, but it remains less lipophilic than a gem-dimethyl group. If your goal is to block metabolism without adding lipophilicity, the mono-fluoro  or oxetane  (O-linker) variants are superior to the 

analog.

Mechanistic Logic: Why does the Linker Matter?

To select the correct scaffold, one must understand the causality of the observed data.

The Basicity Trade-off (C-Linked vs. N-Linked)

When replacing a piperidine with a C-linked 2-azaspiro[3.3]heptane, the amine is usually more basic (higher


) due to the relief of steric strain and lack of eclipsing interactions found in chair-form piperidines.
  • Result: At physiological pH (7.4), a higher percentage of the spiro-amine is protonated.

  • Observation: Lower apparent lipophilicity (

    
    ).[12]
    
The Dipole Vector (Fluorine Positioning)

In spirocycles, the puckering of the cyclobutane rings is rigid. A fluorine atom placed at C-6 creates a permanent dipole moment perpendicular to the ring plane.

  • Vs. Linear Chains: In flexible chains, C-F dipoles can be buried. In spirocycles, they are solvent-exposed.

  • Result: This exposure increases water solubility (lowering LogP) more effectively than in flexible aliphatic chains.

Experimental Protocol: High-Throughput ChromLogD

Do not rely on shake-flask methods for fluorinated spirocycles; the phase separation can be poor due to surfactant-like properties of amphiphilic fluorocarbons. The industry standard is ChromLogD derived from the Chromatographic Hydrophobicity Index (CHI).

Reagents & Equipment
  • Instrument: Agilent 1290 Infinity II LC or equivalent.

  • Column: Luna C18(2), 50 x 3 mm, 5 µm (Phenomenex).

  • Mobile Phase A: 50 mM Ammonium Acetate (pH 7.4).

  • Mobile Phase B: Acetonitrile (ACN).

  • Standards: Theophylline, Acetanilide, Acetophenone, Propiophenone, Butyrophenone, Valerophenone.

Step-by-Step Methodology
  • Preparation of Standards:

    • Prepare a mixture of the 6 standards at 100 µM in 1:1 ACN:Water.

  • Sample Preparation:

    • Dissolve fluorinated spirocycles to 10 mM in DMSO. Dilute to 100 µM in 1:1 ACN:Water.

  • Fast-Gradient Elution:

    • Run a linear gradient from 0% to 100% B over 5 minutes.

    • Flow rate: 1.0 mL/min.

    • Detection: UV at 254 nm (or ELSD for non-UV active fluorocarbons).

  • Calibration:

    • Plot the Retention Time (

      
      ) of standards vs. their known CHI values.
      
    • Generate a regression line:

      
      .
      
  • Calculation:

    • Measure

      
       of the spirocycle.
      
    • Calculate CHI using the regression line.[8]

    • Convert to LogD using the equation:

      
      
      (Note: Coefficients may vary slightly based on specific column batch; validate with internal QC).
      

Visualization of Workflows

Diagram 1: Scaffold Selection Logic

Caption: Decision tree for selecting the optimal spirocyclic linker based on lipophilicity and metabolic stability goals.

ScaffoldSelection Start Start: Optimization Goal MetabBlock Block Metabolism? Start->MetabBlock Lipophilicity Reduce LogD? Start->Lipophilicity GemDifluoro Use gem-Difluoro (CF2) (LogP increases slightly) MetabBlock->GemDifluoro High metabolic risk MonoFluoro Use Mono-Fluoro (CHF) (LogP neutral/decreases) MetabBlock->MonoFluoro Moderate risk LinkerCheck Linker Type? Lipophilicity->LinkerCheck N_Linked N-Linked Spiro (+0.4 LogD vs Piperidine) LinkerCheck->N_Linked If basicity is issue C_Linked C-Linked Spiro (-0.5 LogD vs Piperidine) LinkerCheck->C_Linked To lower LogD

Diagram 2: ChromLogD Experimental Workflow

Caption: High-throughput protocol for determining LogD via HPLC retention times (CHI method).

ChromLogD SamplePrep Sample Prep (10mM DMSO) HPLC Fast Gradient HPLC (0-100% ACN, 5 min) SamplePrep->HPLC Inject Detect Detection (UV 254nm / ELSD) HPLC->Detect Elute DataProc Data Processing (Linear Regression) Detect->DataProc t_R Extraction Result LogD Value (Calculated from CHI) DataProc->Result Equation

References

  • Burkhard, J. A., et al. (2010). Synthesis and Structural Analysis of Spiro[3.3]heptanes as Rigidified Piperidine Derivatives. Organic Letters.

  • Stepan, A. F., et al. (2011). Application of the Bicyclo[1.1.1]pentane Motif as a Non-Classical Phenyl Ring Bioisostere. Journal of Medicinal Chemistry.[4]

  • Mykhailiuk, P. K. (2020).[4][6][13] Fluorinated Pyrazoles: From Synthesis to Applications. Chemical Reviews.[4][6]

  • Jeffries, B., et al. (2020).[3][4][14] Lipophilicity trends upon fluorination of isopropyl, cyclopropyl and 3-oxetanyl groups.[3][4][13][15] Beilstein Journal of Organic Chemistry.[3][4]

  • Valko, K., et al. (1997). Chromatographic Hydrophobicity Index by Fast-Gradient RP-HPLC: A High-Throughput Alternative to log P/log D. Analytical Chemistry.[7]

  • Ritchie, T. J., et al. (2020).[3][13] Lowering Lipophilicity by Adding Carbon: AzaSpiroHeptanes, a logD Lowering Twist.[12] ACS Medicinal Chemistry Letters.

Sources

Comparative

A Comparative Guide to the Analysis of Off-Target Effects of 6,6-Difluorospiro[2.5]octane-1-carboxylic Acid Derivatives

This guide provides a comprehensive framework for researchers, scientists, and drug development professionals to analyze and mitigate the off-target effects of 6,6-difluorospiro[2.5]octane-1-carboxylic acid derivatives....

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a comprehensive framework for researchers, scientists, and drug development professionals to analyze and mitigate the off-target effects of 6,6-difluorospiro[2.5]octane-1-carboxylic acid derivatives. We will move beyond a simple listing of methods to explain the causality behind experimental choices, ensuring a robust and self-validating approach to compound profiling.

The 6,6-difluorospiro[2.5]octane-1-carboxylic acid scaffold represents a class of compounds with intriguing potential in drug discovery. The rigid spirocyclic core offers precise three-dimensional positioning of substituents, while the difluoro moiety can enhance metabolic stability and binding interactions. However, the carboxylic acid group, a common pharmacophore in over 450 marketed drugs, presents both opportunities for potent target engagement and challenges related to off-target activities and adverse drug reactions[1][2]. Identifying unintended molecular interactions is therefore a critical step in de-risking these compounds for further development[3][4][5].

This guide will compare and contrast key methodologies for off-target profiling, using a hypothetical lead candidate, DFSA-1 , as a case study. We will compare its profile against two essential controls:

  • Comparator A: A known, well-characterized drug that shares the intended primary target with DFSA-1 but possesses a different chemical scaffold.

  • Comparator B: A structurally related but biologically inactive analog of DFSA-1, serving as a negative control.

Compound IDStructure (Example)Primary Target IC50Notes
DFSA-1 6,6-Difluorospiro[2.5]octane-1-carboxylic acid derivative50 nMLead Candidate
Comparator A Known Drug Scaffold75 nMReference compound with known off-targets
Comparator B Inactive DFSA-1 Analog> 10 µMNegative control for scaffold-specific effects

Part 1: A Strategic Cascade for Off-Target Identification

A successful off-target profiling campaign does not rely on a single experiment. Instead, it employs a strategic cascade that moves from broad, high-throughput screening to more focused, hypothesis-driven validation. This approach maximizes the identification of potential liabilities while efficiently using resources.

The rationale is to first cast a wide net to identify any potential areas of concern and then use more precise, physiologically relevant assays to confirm and characterize these initial "hits." This tiered approach minimizes the risk of advancing compounds with unforeseen safety issues[4][6].

G cluster_0 Tier 1: Broad Screening cluster_1 Tier 2: Unbiased Cellular Analysis cluster_2 Tier 3: Hit Validation & Characterization kinome Kinome Profiling (>400 Kinases) cetsa Cellular Thermal Shift Assay (CETSA) (Proteome-wide Target Engagement) kinome->cetsa Inform hypothesis for unbiased screen safety General Safety Panel (GPCRs, Ion Channels, etc.) safety->cetsa dose_response Dose-Response Assays (Biochemical & Cellular) cetsa->dose_response Validate direct binding of identified hits functional Functional Cellular Assays dose_response->functional Confirm functional consequence of off-target binding start DFSA-1 Comparator A Comparator B start->kinome Identify kinase liabilities start->safety Identify common safety liabilities

Caption: A tiered workflow for comprehensive off-target analysis.

Part 2: Broad Screening Panels – The First Line of Defense

Broad screening panels are an efficient way to assess a compound against a large number of well-characterized targets known to be associated with adverse drug reactions[3].

Kinome Profiling

Dysregulation of protein kinases is implicated in numerous diseases, making them common drug targets. However, due to conserved ATP-binding sites, kinase inhibitors often exhibit off-target activity[7]. Kinome profiling services provide a comprehensive overview of a compound's selectivity across the human kinome[8][9][10].

Experimental Rationale: By screening DFSA-1 against a large panel (e.g., >400 kinases) at a fixed concentration (e.g., 1 µM), we can quickly identify potential off-target kinase interactions. Comparing the hit profile of DFSA-1 to that of Comparator A (known drug) and Comparator B (inactive analog) is crucial. Hits that are unique to DFSA-1 and absent for Comparator B are of primary interest.

Illustrative Data:

Kinase TargetDFSA-1 (% Inhibition @ 1µM)Comparator A (% Inhibition @ 1µM)Comparator B (% Inhibition @ 1µM)Implication
Primary Target98%95%< 5%Expected on-target activity
Kinase X85%12%< 5%Potential DFSA-1 specific off-target
Kinase Y72%68%8%Potential shared off-target with Comparator A
Kinase Z9%15%7%No significant activity
General Safety Panels

Beyond kinases, pharmaceutical companies routinely use panels that cover other target classes frequently implicated in adverse events, such as G-protein coupled receptors (GPCRs), ion channels, and transporters[3]. The carboxylic acid moiety in DFSA-1 makes interactions with transporters a point of special consideration.

Part 3: Unbiased Proteome-Wide Analysis – Discovering the Unknown

While panels are excellent for known liabilities, they cannot identify novel or unexpected off-target interactions. Unbiased methods are required to survey the entire proteome for binding events in a native cellular context.

Cellular Thermal Shift Assay (CETSA)

CETSA is a powerful biophysical method for assessing target engagement in intact cells or tissues[11][12][13]. The principle is that ligand binding stabilizes a target protein, resulting in a higher melting temperature (Tm)[14]. This allows for the detection of direct physical interactions between a drug and its protein targets without requiring any modification to the compound or the proteome.

Experimental Rationale: CETSA is the ideal next step to gain a global view of DFSA-1's interactions. By treating live cells with DFSA-1 and then subjecting them to a heat gradient, we can identify proteins that are stabilized by the compound. Subsequent analysis by mass spectrometry (proteome-wide CETSA) or Western blot (for specific targets) reveals these binding events. The inclusion of Comparator B is critical to filter out non-specific or scaffold-related thermal shifts.

G cluster_0 cluster_1 cluster_2 cluster_3 cells1 Intact Cells + Vehicle (DMSO) heat Apply Temperature Gradient (e.g., 40-70°C) cells1->heat cells2 Intact Cells + DFSA-1 cells2->heat lyse Cell Lysis heat->lyse centrifuge Centrifugation lyse->centrifuge pellet Pellet (Aggregated Proteins) centrifuge->pellet supernatant Supernatant (Soluble Proteins) centrifuge->supernatant analysis Analyze Soluble Fraction (Western Blot or Mass Spec) supernatant->analysis

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Safety & Regulatory Compliance

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Retrosynthesis Analysis

One-step AI retrosynthesis routes and strategy settings for this compound.

Method

Feasible Synthetic Routes

Route proposals generated from BenchChem retrosynthesis models.

Back to Product Page

AI-Powered Synthesis Planning: Our tool employs Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, and Template_relevance Reaxys_biocatalysis models to predict feasible routes.

One-Step Synthesis Focus: Designed for one-step synthesis suggestions with concise route output.

Accurate Predictions: Uses PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, and REAXYS_BIOCATALYSIS data sources.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
6,6-Difluorospiro[2.5]octane-1-carboxylic acid
Reactant of Route 2
6,6-Difluorospiro[2.5]octane-1-carboxylic acid
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